(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQHNFDDABREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246870-91-5 | |
| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Architecture and Application of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in Advanced Drug Discovery
Executive Summary
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly specialized heteroaryl boronic acid that serves as a foundational building block in modern organic synthesis and medicinal chemistry. Featuring a pyrazole core with targeted methylation at the 1- and 4-positions, this compound is engineered to overcome common stability issues associated with unsubstituted heterocyclic boronic acids. It is primarily utilized as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid assembly of complex, biologically active pyrazole-containing pharmacophores[1].
For drug development professionals, the pyrazole scaffold is a "privileged structure" due to its conformational rigidity, favorable pharmacokinetic profile, and exceptional hydrogen-bonding capabilities within protein binding pockets[2]. This technical guide explores the structural causality, experimental workflows, and biological applications of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.
Structural and Physicochemical Profiling
The strategic placement of methyl groups on the pyrazole ring is not merely structural; it dictates the molecule's chemical behavior.
-
N1-Methylation: Prevents unwanted N-alkylation or N-arylation side reactions during transition-metal catalysis, locking the tautomeric state of the pyrazole ring and ensuring predictable regioselectivity.
-
C4-Methylation: Provides steric shielding to the adjacent C3-boronic acid group. This steric bulk, combined with the electron-donating inductive effect of the methyl group, significantly reduces the rate of protodeboronation—a common degradation pathway for electron-deficient heteroaryl boronic acids.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid |
| CAS Number | 2246870-91-5 |
| Molecular Formula | C5H9BN2O2[3] |
| Molecular Weight | 139.95 g/mol [3] |
| InChIKey | AOAQHNFDDABREB-UHFFFAOYSA-N |
| Physical Form | Solid / Powder |
| GHS Safety Classification | Warning (H315, H319, H335 - Irritant) |
| Optimal Storage | -10°C to 8°C (Inert atmosphere recommended) |
Mechanistic Causality in Suzuki-Miyaura Cross-Coupling
The primary utility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid lies in its ability to form robust carbon-carbon bonds via the Suzuki-Miyaura reaction[1]. The catalytic cycle relies on the precise orchestration of three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate.
-
Transmetalation (The Critical Step): The trivalent boronic acid is activated by an inorganic base (e.g., K2CO3) to form a tetravalent boronate complex. This increases the nucleophilicity of the pyrazole carbon, facilitating the transfer of the 1,4-dimethyl-1H-pyrazol-3-yl group to the Pd(II) center[1].
-
Reductive Elimination: The Pd(II) complex undergoes geometric isomerization and eliminates the coupled product, regenerating the active Pd(0) catalyst.
Mechanistic workflow of the Suzuki-Miyaura catalytic cycle utilizing pyrazole boronic acid.
Experimental Methodology: Self-Validating Coupling Protocol
To ensure high yields and reproducibility when coupling (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, researchers must employ a self-validating experimental design. The following protocol integrates mechanistic causality with built-in quality controls.
Step-by-Step Workflow
Step 1: Reagent Preparation & Degassing
-
Action: In a Schlenk flask, combine the aryl halide (1.0 eq), (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.3 eq), and K2CO3 (2.5 eq) in a 1,4-dioxane/H2O (4:1 v/v) solvent system. Sparge the mixture with Argon for 15 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation by dissolved O2, which leads to catalyst deactivation (Pd black formation) and unwanted homocoupling of the boronic acid. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base[1].
Step 2: Catalyst Addition & Thermal Activation
-
Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the vessel and heat to 80°C for 12 hours.
-
Causality: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, which is a strict stereochemical requirement for the final reductive elimination step. Elevated temperatures are necessary to overcome the activation energy barrier of transmetalation for sterically hindered pyrazoles.
Step 3: Self-Validating Analytical Controls
-
Action: Run a parallel Negative Control omitting the Pd catalyst to rule out transition-metal-free background reactivity.
-
Action: Perform LC-MS Monitoring at t=2h and t=12h.
-
Causality: A successful reaction will show the disappearance of the boronic acid mass (m/z ~140.07)[3] and the aryl halide, with the concurrent appearance of the target cross-coupled mass. If protodeboronation occurs, a peak corresponding to 1,4-dimethyl-1H-pyrazole (m/z ~96) will be detected, indicating that the base concentration or temperature needs optimization.
Step 4: Workup and Isolation
-
Action: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Medicinal Chemistry: The Pyrazole Scaffold in Target Engagement
The incorporation of the (1,4-dimethyl-1H-pyrazol-3-yl) moiety into small molecules drastically alters their biological target engagement. Pyrazole derivatives are heavily utilized in two primary therapeutic arenas: Kinase Inhibition and G-Protein Coupled Receptor (GPCR) Antagonism[4].
Kinase Inhibition
Pyrazoles act as potent, ATP-competitive inhibitors across various kinase families, including CDKs, JAKs, and p38 MAP kinases[5]. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, anchoring the molecule within the highly conserved hinge region of the kinase ATP-binding pocket[6]. The 1,4-dimethyl substitution provides a vector to direct the molecule deep into hydrophobic sub-pockets, enhancing kinase selectivity and preventing off-target toxicity[2].
GPCR Antagonism (CCR6 & CXCR2)
Recent advancements have highlighted the role of complex pyrazole derivatives in modulating immune responses via GPCRs. For example, the clinical candidate PF-07054894 —a potent squaramide-based CCR6 antagonist—incorporates a (1,4-dimethyl-1H-pyrazol-3-yl) motif[7]. This compound disrupts the CCL20/CCR6 signaling axis, effectively inhibiting the chemotaxis of pathogenic T-cells and neutrophils in autoimmune conditions[7].
Inhibition of the CCL20/CCR6 signaling pathway by pyrazole-based allosteric antagonists.
References
-
C5H9BN2O2 - Explore - PubChemLite, uni.lu,[Link]
-
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - ACS Publications, acs.org,[Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate, researchgate.net, [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC, nih.gov,[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - C5H9BN2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile & Handling of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid
This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5).
Executive Summary
Compound: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS: 2246870-91-5 Molecular Formula: C₅H₉BN₂O₂ Class: Heterocyclic Organoboron[1]
The solubility of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is governed by two competing structural factors: the hydrophilic, hydrogen-bond-donating boronic acid moiety [B(OH)₂] and the lipophilic, aromatic pyrazole core. Unlike simple phenylboronic acids, the nitrogen-rich pyrazole ring introduces basicity and specific dipole interactions, making this compound highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH), while exhibiting poor solubility in non-polar hydrocarbons.
Critical Handling Note: Like all boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). Prolonged storage under desiccating conditions favors boroxine formation, which is initially less soluble in aqueous/protic media until hydrolysis occurs.
Solubility Matrix & Solvent Compatibility
The following data categorizes solvent compatibility based on polarity index and hydrogen bonding capability.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice; prevents boroxine precipitation. |
| Protic | Methanol, Ethanol | High (>50 mg/mL) | Formation of transient boronate esters (solvolysis) enhances dissolution. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate (10-50 mg/mL) | Good acceptors for B-OH hydrogen bonds; Dioxane is preferred for Suzuki couplings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Soluble enough for extraction/workup; often used to dissolve the boroxine form. |
| Non-Polar | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Lack of H-bonding capability; used as anti-solvents for recrystallization. |
| Aqueous | Water (Neutral pH) | Low to Moderate | Limited by lattice energy; significantly enhanced at pH > 9 (boronate formation). |
The Boroxine Equilibrium: A Solubility Variable
Researchers often observe inconsistent solubility data (e.g., "Batch A dissolved instantly, Batch B required heating"). This is rarely an impurity issue but rather a thermodynamic phase shift.
-
The Monomer:
(More soluble in water/alcohols). -
The Trimer (Boroxine):
(More soluble in DCM/CHCl₃).
Implication: If your sample has been vacuum-dried aggressively, it exists primarily as the boroxine. To dissolve in a Suzuki solvent system (e.g., Dioxane/H₂O), you may need an "activation" period or gentle heating to re-hydrolyze the ring.
Diagram 1: Boronic Acid - Boroxine Equilibrium
Caption: The reversible dehydration of (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid to its boroxine form alters solubility. Hydrolysis is required for reactivity in aqueous coupling conditions.
Experimental Protocol: Determination of Saturation Solubility
Do not rely on literature values for critical formulations. Use this self-validating protocol to determine exact solubility for your specific batch.
Method: Shake-Flask UV-Vis Saturation
Reagents:
-
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Test Article).[2]
-
Target Solvent (HPLC Grade).
-
Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous).
Workflow:
-
Excess Addition: Add 100 mg of compound to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).
-
Quantification: Dilute the filtrate (e.g., 1:100) and measure UV absorbance at
(typically ~250-260 nm for pyrazoles). Compare against a calibration curve.
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step workflow for determining the thermodynamic solubility limit of the boronic acid.
Application: Solvent Selection for Suzuki-Miyaura Coupling
The choice of solvent impacts the transmetallation step. For (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid, the following systems are recommended:
-
Standard System (Dioxane/Water 4:1):
-
Why: Dioxane solubilizes the organic halide and the boroxine form; water hydrolyzes the boroxine to the reactive boronic acid species and dissolves the inorganic base (K₂CO₃).
-
Temperature: 80-100°C.
-
-
Green Alternative (Ethanol/Water 1:1):
-
Why: High solubility of the pyrazole boronic acid in ethanol.
-
Note: Requires lower temperatures (reflux at 78°C) which may be insufficient for sterically hindered chlorides.
-
-
Anhydrous Conditions (DMF/Base):
References
-
ChemicalBook. (2024).[4] CAS 844501-71-9 Properties (Analog Reference). Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.[2] Retrieved from
-
Santini, R., et al. (2019). A guide to solvent selection for the Suzuki–Miyaura reaction. Organic Process Research & Development. Retrieved from
Sources
Thermodynamic Stability of 1,4-Dimethylpyrazole-3-Boronic Acid Derivatives: Mechanisms, Kinetics, and Protocol Optimization
Executive Prologue
In modern medicinal chemistry and materials science, pyrazole-based boronic acids are indispensable building blocks for constructing complex heteroaryl architectures via Suzuki-Miyaura cross-coupling (SMC). However, the thermodynamic stability of these reagents is highly dependent on their substitution patterns. Specifically, 1,4-dimethylpyrazole-3-boronic acid and its derivatives present a profound thermodynamic dilemma. Unlike their 4-boronic acid counterparts, 3-boronic acids are notoriously susceptible to rapid degradation pathways—most notably protodeboronation and oxidative deboronation[1].
As an Application Scientist, navigating these kinetic and thermodynamic pitfalls requires more than just empirical troubleshooting; it demands a deep mechanistic understanding of the underlying causality. This whitepaper provides an in-depth technical analysis of the structural dynamics governing the stability of 1,4-dimethylpyrazole-3-boronic acid derivatives, supported by quantitative kinetic data, strategic derivatization techniques, and self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.
The Thermodynamic Dilemma of the Pyrazole-3-Boronic Core
The instability of 1,4-dimethylpyrazole-3-boronic acid is not anomalous; it is a direct consequence of its stereoelectronic environment. Heteroaryl boronic acids containing a nitrogen atom adjacent to the boron-bearing carbon (the 2-position relative to the C3-boron) are inherently prone to base-catalyzed fragmentation[1].
Mechanisms of Degradation
-
Protodeboronation (C-B Cleavage): Under aqueous basic conditions, the boronic acid exists in equilibrium with its reactive boronate form,
. The proximity of the N2 lone pair facilitates the formation of a zwitterionic intermediate, stabilizing the developing carbanion-like character at C3 as the C-B bond cleaves. This results in the replacement of the boronic acid group with a proton, yielding 1,4-dimethylpyrazole[1]. -
Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or atmospheric oxygen, the electron-rich pyrazole core can undergo oxidative cleavage of the C-B bond, yielding 1,4-dimethyl-1H-pyrazol-3-ol[2].
-
Homocoupling: In the presence of oxygen and a Pd(II) precatalyst that is not efficiently reduced, the boronic acid can self-couple to form a symmetric bipyrazole byproduct[3].
Fig 1: Primary thermodynamic degradation pathways of 1,4-dimethylpyrazole-3-boronic acid.
Kinetic Profiling & Quantitative Stability Data
Understanding the pH-rate profile is critical for optimizing reaction conditions. Protodeboronation rates peak when the pH of the solution matches the
The table below synthesizes the thermodynamic stability parameters (half-lives,
Table 1: Thermodynamic Stability Parameters ( ) at 70 °C
| Compound | pH 7.0 ( | pH 10.0 ( | Primary Degradation Pathway |
| 1,4-Dimethylpyrazole-3-boronic acid | ~2 mins | ~15 mins | Rapid Protodeboronation |
| 1,4-Dimethylpyrazole-4-boronic acid | >24 hours | >48 hours | Stable |
| 1,4-Dimethylpyrazole-3-boronic acid pinacol ester | >48 hours | >48 hours | Stable (Slow Hydrolysis) |
| 1,4-Dimethylpyrazole-3-B(dan) | >72 hours | >72 hours | Highly Stable |
Data extrapolated from established kinetic profiles of 2-heteroaryl vs. 4-heteroaryl boronic acids[1][4].
Strategic Derivatization for Thermodynamic Resilience
To circumvent the inherent instability of the free 3-boronic acid, structural modifications are mandatory.
1. Pinacol Esters (Bpin): Converting the free boronic acid to a pinacol ester alters the hybridization and reduces the Lewis acidity of the boron atom. This diminishes the donation to the p-orbital of boron, effectively preventing the formation of the reactive trihydroxyboronate species that precedes protodeboronation[2][5].
2. Naphthalene-1,8-diaminato (B(dan)) Derivatives: For extreme cases where even Bpin esters degrade, B(dan) derivatives offer remarkable stability toward protodeborylation due to their drastically diminished boron-Lewis acidity. These require specialized weak base-promoted cooperative catalyst systems (e.g., Pd/Cu) to achieve cross-coupling[4].
The Kinetic-Thermodynamic Dichotomy in Cross-Coupling
A common counterintuitive observation in the laboratory is that running a Suzuki-Miyaura coupling of a 3-pyrazole boronic acid at room temperature can actually increase the yield of the protodeboronated byproduct[6]. The Causality: At room temperature, the rate of transmetalation (often the rate-limiting step) is severely retarded. Consequently, the boronate species sits in the basic aqueous phase for an extended period, allowing the competing protodeboronation pathway to dominate. Elevating the temperature accelerates transmetalation faster than protodeboronation, allowing the palladium complex to rapidly capture the boronate[6][7].
Fig 2: Competing kinetics between Transmetalation and Protodeboronation in the SMC Catalytic Cycle.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to quantify instability and execute couplings with built-in analytical checkpoints.
Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation
Objective: Determine the exact half-life (
Step-by-Step Methodology:
-
Preparation: Dissolve 0.05 mmol of the boronic acid derivative in 0.5 mL of deuterated phosphate buffer (pD 7.4) in an NMR tube.
-
Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert under these conditions and provides a fixed integration reference to ensure accurate absolute quantification.
-
Incubation & Acquisition: Insert the tube into an NMR spectrometer pre-heated to 70 °C. Acquire
-NMR spectra every 5 minutes for 2 hours. -
Self-Validation (Mass Balance Check): Integrate the disappearance of the pyrazole C5-H proton of the boronic acid against the appearance of the C3-H proton of the protodeboronated 1,4-dimethylpyrazole.
-
Validation Rule: The molar sum of the starting material and the protodeboronated product must equal 100% relative to the internal standard. If the sum is <95%, an alternative degradation pathway (e.g., oxidative deboronation) is occurring, indicating inadequate degassing of the buffer.
-
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling for Unstable Pyrazoles
Objective: Maximize cross-coupling yield while suppressing protodeboronation of the 1,4-dimethylpyrazole-3-boronic acid pinacol ester.
Step-by-Step Methodology:
-
Reagent Selection: Use the pinacol ester derivative rather than the free boronic acid to suppress premature hydrolysis[5]. Use
as a weak base to limit hydroxide concentration. -
Setup (Schlenk Conditions): In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), 1,4-dimethylpyrazole-3-boronic acid pinacol ester (1.5 equiv),
(2.0 equiv), and an active pre-catalyst like XPhos Pd G3 (2-5 mol%). -
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (10:1). Causality: The minimal water content is sufficient to activate the boronate for transmetalation but low enough to restrict the rate of hydrolytic protodeboronation[7].
-
Thermal Execution: Plunge the flask directly into a pre-heated oil bath at 85 °C. Do not ramp the temperature slowly. Rapid heating ensures the transmetalation rate immediately outpaces protodeboronation[6].
-
Self-Validation (Reaction Monitoring): At 30 minutes, pull a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Validation Rule: Monitor the ratio of the cross-coupled product to the deborylated 1,4-dimethylpyrazole. A ratio of >10:1 indicates successful kinetic control.
-
Conclusion
The thermodynamic stability of 1,4-dimethylpyrazole-3-boronic acid derivatives is a delicate balance dictated by stereoelectronic effects and reaction kinetics. By understanding the zwitterionic mechanisms of protodeboronation and the kinetic dichotomy of the transmetalation step, researchers can rationally design robust synthetic routes. Utilizing pinacol or B(dan) esters, employing rapid thermal activation, and strictly controlling the aqueous basic environment transforms these notoriously unstable building blocks into reliable, high-yielding reagents.
References
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL:1
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (NIH) URL:7
-
Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Digitellinc URL:2
-
Boric acid, pinacol ester | 25240-59-9 Source: Benchchem URL:5
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL:6
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: ACS Publications URL:4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and identifiers for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
The following technical monograph provides a comprehensive analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid , a critical organoboron reagent used in the synthesis of bioactive pharmaceutical ingredients.
Chemical Identity & Physiochemical Profile[1][2][3]
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a functionalized heterocyclic building block. Its structural distinctiveness lies in the specific methylation pattern at the N1 and C4 positions, which modulates both the steric profile and the electron density of the pyrazole ring, influencing its reactivity in cross-coupling protocols.
Nomenclature and Identifiers
| Identifier Type | Value |
| CAS Registry Number | 2246870-91-5 |
| IUPAC Name | (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid |
| SMILES | B(C1=NN(C=C1C)C)(O)O |
| InChIKey | AOAQHNFDDABREB-UHFFFAOYSA-N |
| Molecular Formula | C₅H₉BN₂O₂ |
| Molecular Weight | 139.95 g/mol |
| Physical Form | White to off-white solid |
Structural Significance in Drug Design
The 1,4-dimethylpyrazole motif serves as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
-
N1-Methylation: Prevents tautomerization, locking the hydrogen bond acceptor/donor profile (N2 is an acceptor).
-
C4-Methylation: Introduces a "Magic Methyl" effect, potentially restricting bond rotation in biaryl systems, improving selectivity, and increasing lipophilicity to aid membrane permeability.
Synthesis & Manufacturing Methodologies
While simple boronic acids can be synthesized via direct lithiation, the 1,4-dimethyl substitution pattern dictates a specific approach to avoid regioselectivity issues. Direct lithiation of 1,4-dimethylpyrazole typically occurs at the C5 position (the most acidic proton adjacent to N1). Therefore, the synthesis of the C3-boronic acid requires a Halogen-Metal Exchange strategy.
Validated Synthetic Protocol (Halogen-Metal Exchange)
Prerequisites:
-
Precursor: 3-Iodo-1,4-dimethyl-1H-pyrazole (or the corresponding bromide).
-
Reagents: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).
-
Boron Source: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture acts as a catalyst for protodeboronation and must be rigorously excluded.
-
Solvation: Dissolve 3-iodo-1,4-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation (Exchange): Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Mechanistic Insight: The lithium-halogen exchange is faster than deprotonation at C5 at cryogenic temperatures, generating the thermodynamically kinetic 3-lithio species.
-
-
Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add Triisopropyl borate (1.2 equiv) dropwise.
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 1M HCl (aq) to hydrolyze the intermediate boronate ester to the free boronic acid.
-
Isolation: Extract with ethyl acetate. The boronic acid may be amphoteric; adjust pH to ~5-6 for optimal precipitation or extraction efficiency.
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis via halogen-metal exchange to ensure C3-borylation.
Reactivity & Applications: The Suzuki-Miyaura Coupling[3][4]
The primary utility of CAS 2246870-91-5 is as a nucleophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).
Mechanistic Considerations
Pyrazolyl boronic acids are notoriously prone to protodeboronation (loss of the boron group replaced by a proton) under basic aqueous conditions.
-
Challenge: The electron-rich nature of the pyrazole ring accelerates hydrolytic cleavage of the C-B bond.
-
Solution: Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible, or specialized precatalysts (e.g., XPhos Pd G2) that facilitate rapid transmetalation before decomposition occurs.
Optimized Coupling Protocol
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands or bulky phosphines stabilize the active Pd(0) species. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate bases minimize protodeboronation compared to aqueous carbonates. |
| Solvent | 1,4-Dioxane / Water (9:1) | A small amount of water is required for the activation of the boronic acid (formation of the boronate species). |
| Temperature | 80–100 °C | Sufficient thermal energy for oxidative addition of aryl chlorides/bromides. |
Catalytic Cycle Diagram
Figure 2: Suzuki-Miyaura catalytic cycle illustrating the entry of the pyrazolyl boronic acid at the transmetalation step.
Handling, Stability & Safety
Stability Profile
-
Protodeboronation: High risk. Store strictly at 0–8 °C (or -20 °C for long term).
-
Hygroscopicity: Boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible and generally does not affect stoichiometry significantly, but gravimetric measurements should account for variable water content.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of fine dust.
References
-
Sigma-Aldrich. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid Product Page. Retrieved from
-
PubChem. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid (Compound).[1][2] National Library of Medicine. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
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The Physicochemical Paradigm of Pyrazole-Based Boronic Acids: pKa Determination and Acidity Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Pyrazole-based boronic acids have emerged as privileged pharmacophores in modern medicinal chemistry and chemical biology. Often deployed as bioisosteres for carboxylic acids, these bifunctional molecules offer unique electronic properties that can be fine-tuned for specific therapeutic applications, including reversible covalent inhibition and microenvironment-sensitive biosensing. A critical parameter governing their efficacy is their acid dissociation constant (pKa). This whitepaper provides an in-depth technical analysis of the acidity of pyrazole boronic acids, the structural causality behind their pKa values, and the field-proven experimental methodologies used to quantify these metrics.
Structural Determinants of Acidity: Lewis vs. Brønsted-Lowry Dynamics
Unlike traditional carboxylic acids that act as Brønsted-Lowry acids by donating a proton, boronic acids predominantly function as Lewis acids 1[1]. They possess an electron-deficient boron atom with an empty p-orbital. In aqueous environments, acidity is expressed through the acceptance of an electron pair from a hydroxide ion (OH⁻), rather than the direct release of H⁺.
At physiological pH, the equilibrium state of a boronic acid is strictly dictated by the relationship between the environmental pH and the molecule's pKa. When the pH exceeds the pKa, the molecule transitions from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) boronate complex[1].
Figure 1: Lewis acid-base equilibrium of boronic acids transitioning from sp² to sp³ hybridization.
Causality of Substituent Effects on the Pyrazole Ring
The pKa of a boronic acid typically ranges from 4 to 10 and is highly sensitive to its local electronic environment[1]. The pyrazole ring itself exerts a distinct electronic influence, but substituents on the pyrazole nitrogens profoundly modulate this:
-
Electron-Withdrawing Groups (EWGs): Substituents like a tert-butyloxycarbonyl (Boc) group pull electron density away from the boron center. This increases the electrophilicity of the empty p-orbital, making it more susceptible to hydroxide attack at lower pH levels, thereby lowering the pKa [1].
-
Electron-Donating Groups (EDGs): Conversely, EDGs push electron density into the boron center, stabilizing the neutral trigonal form and raising the pKa [1].
Quantitative Data: pKa Values of Common Derivatives
The following table summarizes the predicted and experimental pKa values of key pyrazole boronic acids, illustrating the dramatic impact of N-substitution.
| Compound Name | Structure / Substitution | pKa Value | Reference |
| Phenylboronic acid | Unsubstituted Aryl (Reference) | ~8.80 | [1] |
| Pyrazole-3-boronic acid | Unsubstituted Pyrazole | 8.58 ± 0.53 | 2[2] |
| 1-Boc-1H-pyrazole-4-boronic acid | N-Boc Protected Pyrazole | 6.87 ± 0.10 | 3[3] |
Data Interpretation: The addition of the strongly electron-withdrawing Boc group on the pyrazole nitrogen drastically reduces the pKa from ~8.58 to 6.87. At physiological pH (7.4), the unsubstituted pyrazole-3-boronic acid remains predominantly in its neutral (sp²) form, whereas the 1-Boc derivative exists largely as the anionic (sp³) boronate.
Experimental Methodologies for pKa Determination
To ensure scientific integrity and self-validating results, researchers employ two primary methodologies to determine the pKa of pyrazole boronic acids, depending on the compound's solubility and structural complexity.
Potentiometric Titration (The Gold Standard)
Potentiometric titration directly measures the ionization state of a molecule across a controlled pH gradient, making it the gold standard for determining acid dissociation constants 4[4].
Step-by-Step Protocol:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) to ensure Nernstian response.
-
Sample Preparation: Dissolve an accurately weighed sample of the pyrazole boronic acid (typically 1-2 mM) in a background electrolyte solution (e.g., 0.15 M NaCl) to maintain constant ionic strength. If aqueous solubility is poor, a co-solvent system (e.g., methanol/water) may be used, requiring subsequent Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.
-
Titration: Titrate the solution using a standardized base (e.g., 0.1 M NaOH) under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption, which can skew acidic measurements.
-
Data Analysis: Record the pH after each titrant addition. Plot the volume of NaOH added against the pH. The pKa is mathematically derived from the half-equivalence point of the resulting sigmoidal titration curve.
¹¹B NMR Titration (For Complex Heterocycles)
For heterocyclic boronic acids where poor aqueous solubility or overlapping ionization events complicate potentiometry, ¹¹B Nuclear Magnetic Resonance (NMR) titration is highly effective 5[5]. The ¹¹B nucleus is highly sensitive to its coordination environment; the transition from sp² to sp³ hybridization results in a distinct upfield chemical shift.
Figure 2: Step-by-step workflow for determining boronic acid pKa using ¹¹B NMR titration.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 20 mM solution of the pyrazole boronic acid in D₂O (or a D₂O/co-solvent mixture)[5].
-
pH Adjustment: Divide the master solution into several aliquots. Adjust the pH of each aliquot across a range (e.g., pH 3 to 12) using micro-additions of NaOD or DCl. Measure the final pD (where pD = pH meter reading + 0.4).
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each aliquot. Use an external reference, such as BF₃·OEt₂, set to 0 ppm to standardize chemical shifts.
-
Data Plotting & Validation: Plot the centroid value of the ¹¹B chemical shifts against the corresponding pH/pD values[5].
-
Calculation: Fit the data to a Boltzmann sigmoidal curve. The inflection point of this curve directly defines the pKa of the boronic acid[5].
Translational Applications in Drug Discovery
Understanding and tuning the pKa of pyrazole boronic acids is not merely an academic exercise; it is a critical driver of pharmacokinetic optimization.
-
Hypoxic Tumor Sensors: Solid tumors frequently exhibit a hypoxic, acidic microenvironment (pH ~6.5). Pyrazole boronic acids with finely tuned pKa values can be engineered to remain in their active, neutral form specifically within this acidic niche. This allows them to selectively bind to overexpressed surface glycans (like sialic acid) on cancer cells, acting as highly targeted delivery systems or diagnostic sensors[5].
-
Reversible Covalent Inhibitors: Boronic acids are potent inhibitors of serine/threonine proteases and beta-lactamases[1]. The pKa must be optimized so that the boron atom is sufficiently electrophilic to react with the target nucleophile (e.g., the catalytic serine hydroxyl) while avoiding premature conversion to the inactive, unreactive tetrahedral boronate in the bloodstream.
Conclusion
The acidity of pyrazole-based boronic acids is a dynamic and tunable physicochemical property governed by Lewis acid-base mechanics. By strategically modifying the pyrazole ring with electron-donating or electron-withdrawing groups, medicinal chemists can precisely calibrate the pKa of these molecules. Robust experimental validation through potentiometric and ¹¹B NMR titrations ensures that these compounds behave predictably in physiological environments, unlocking their full potential as targeted therapeutics and chemical probes.
References
- Title: Pyrazole-3-boronic acid 376584-63-3 wiki Source: Guidechem URL
- Title: 4-Isopropyl-1H-pyrazole | CAS 13753-53-2 Source: Benchchem URL
- Title: 1-Boc-1H-pyrazole-4-boronic acid Source: Lookchem URL
- Title: (1-Trityl-1H-pyrazol-4-yl)
- Source: PMC (nih.gov)
- Source: The Royal Society of Chemistry (rsc.org)
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A Technical Guide to the Safe Handling of Pyrazole Boronic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Pyrazole Boronic Acids in Modern Chemistry
Pyrazole boronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions has paved the way for the construction of complex molecular architectures, significantly impacting the landscape of drug discovery and materials science.[1][2] The pyrazole moiety is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including those for inflammatory diseases, cancer, and central nervous system disorders.[3] However, the very reactivity that makes these compounds so valuable also necessitates a nuanced and thorough understanding of their potential hazards.
This guide provides an in-depth examination of the safety considerations and handling precautions for pyrazole boronic acids. Moving beyond generic laboratory safety advice, we will delve into the specific chemical properties of this class of compounds, offering field-proven insights into their stability, reactivity, and toxicological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only mitigate risks but also to ensure the integrity and reproducibility of their experimental work.
Hazard Identification and Risk Assessment: Understanding the Core Risks
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For pyrazole boronic acids, this requires an understanding of the hazards associated with both the boronic acid functional group and the pyrazole ring system.
GHS Classification and Primary Hazards
Based on available Safety Data Sheets (SDS), pyrazole boronic acids and their pinacol esters are generally classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. (for some specific derivatives)[6]
These classifications underscore the importance of preventing direct contact and inhalation. The fine, dusty nature of many boronic acids increases the risk of aerosolization and subsequent respiratory exposure.
Toxicological Profile: A Deeper Look
While the boronic acid group is often considered to have low inherent toxicity, the overall toxicological profile of a pyrazole boronic acid is heavily influenced by the pyrazole heterocycle and its substituents.[8] Research into pyrazole derivatives has revealed a wide spectrum of biological activities, from therapeutic effects to significant toxicity.[3] Some pyrazole compounds have shown low toxicity in preclinical studies, making them promising drug candidates.[9] Conversely, other studies have reported unexpected acute mammalian toxicity with certain pyrazole-containing compounds. Therefore, it is crucial to treat all new pyrazole boronic acid derivatives as potentially toxic and handle them with appropriate containment until their toxicological properties have been thoroughly investigated.
Chemical Reactivity and Stability Hazards
The primary chemical hazards associated with pyrazole boronic acids stem from their instability under certain conditions.
-
Hydrolysis and Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by water in a process called protodeboronation, which can be catalyzed by acids or bases.[10] This degradation pathway not only consumes the starting material but can also complicate reaction workups and product purification. The presence of a basic nitrogen atom in the pyrazole ring can influence the rate of protodeboronation.[10]
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of air and certain metals, to the corresponding alcohol and boric acid. This is a significant consideration for long-term storage and for reactions that are sensitive to oxidative side products.
-
Incompatibilities: Pyrazole boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[6][11][12] In the context of their application in Suzuki-Miyaura coupling, the presence of acidic functional groups on the pyrazole ring can inhibit the catalytic cycle.[13]
The pinacol esters of pyrazole boronic acids are generally more stable to both hydrolysis and oxidation, making them easier to handle and store.[11]
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, stringent exposure controls are paramount. A multi-layered approach, combining engineering controls, administrative controls, and appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid pyrazole boronic acids and their solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Glove Box/Inert Atmosphere: For particularly air- or moisture-sensitive pyrazole boronic acids, or for reactions requiring strictly anhydrous conditions, a glove box or Schlenk line is recommended.[14]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | - Chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves for tears or punctures before use. - A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls may be necessary. | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | For most manipulations in a fume hood, respiratory protection is not required. If there is a risk of generating significant dust or aerosols outside of a fume hood, a properly fitted N95 dust mask or a respirator with an appropriate cartridge should be used. | NIOSH (US) or EN 143 (EU) |
Glove Selection: Nitrile gloves are generally a good choice for incidental contact with pyrazole boronic acids.[15][16] However, for prolonged contact or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.
Handling and Storage Protocols
Adherence to strict protocols for the handling and storage of pyrazole boronic acids is critical for both safety and maintaining the chemical integrity of these reagents.
Storage
-
Containers: Store in the original, tightly sealed container.[11][17]
-
Atmosphere: For optimal shelf life, store under an inert atmosphere (e.g., argon or nitrogen).[11][12] This is particularly important for the free boronic acids, which are more susceptible to degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[11][17] Refrigeration (2-8°C) is often recommended for long-term storage.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][11][12]
Weighing and Transferring Solids
Due to their fine, powdery nature and potential for respiratory irritation, weighing and transferring solid pyrazole boronic acids requires careful technique.
Protocol: Weighing a Solid Pyrazole Boronic Acid
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a watch glass or weighing boat) on the analytical balance and tare it.
-
Transfer: In the fume hood, carefully open the container of the pyrazole boronic acid. Using a clean spatula, transfer an approximate amount of the solid to the tared weighing vessel.
-
Weighing: Close the main container and move the weighing vessel to the analytical balance. Record the weight.
-
Adjusting Amount: If necessary, return to the fume hood to add or remove small amounts of the solid to reach the target weight.
-
Dissolution: Dissolve the weighed solid in the desired solvent directly in the fume hood.
Preparing Solutions
When preparing solutions of pyrazole boronic acids, especially for use in air- and moisture-sensitive reactions, the following protocol should be followed.
Protocol: Preparing a Stock Solution under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Weighing: Weigh the required amount of pyrazole boronic acid pinacol ester (which is generally more stable) following the protocol above.
-
Transfer to Flask: Transfer the weighed solid to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for several minutes.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via a dry syringe or cannula under a positive pressure of inert gas.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The resulting solution should be stored under an inert atmosphere.
Emergency Procedures
Preparedness for accidental exposures or spills is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill and Leak Procedures
For small spills of solid pyrazole boronic acid, the following procedure should be followed. For large spills, or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.
Protocol: Small Solid Spill Cleanup
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, goggles, and double nitrile gloves. For larger powder spills, respiratory protection may be necessary.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[18]
-
Collection: Carefully sweep the material into a designated waste container.[18] Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in a clearly labeled, sealed container.[17][18]
Conclusion: A Culture of Safety and Scientific Integrity
The responsible use of pyrazole boronic acids is a shared responsibility. By understanding the inherent hazards, implementing robust control measures, and adhering to established protocols, researchers can safely harness the synthetic potential of these valuable compounds. This guide serves as a technical resource to foster a culture of safety and scientific integrity, ensuring that groundbreaking research is not compromised by preventable accidents. Always consult the specific Safety Data Sheet for the compound you are working with and your institution's chemical hygiene plan for comprehensive safety information.
References
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PubMed Central. Retrieved from [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved from [Link]
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Glove selection guide. (2015). University of St Andrews. Retrieved from [Link]
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Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]
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Glove Selection Guide. (2014). University of California, Santa Barbara. Retrieved from [Link]
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Quantifying Boric Acid Decomposition at High Temperatures. (2026). Patsnap. Retrieved from [Link]
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Standard Operating Procedure: Non-Emergency Chemical Spill Response and Cleanup. (n.d.). University of Washington. Retrieved from [Link]
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Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Droppe. Retrieved from [Link]
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Spill Clean up Procedure. (n.d.). The University of British Columbia. Retrieved from [Link]
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GLOVE SELECTION CHART. (n.d.). Washington State University Spokane. Retrieved from [Link]
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Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts, 13(09), 0969. Retrieved from [Link]
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Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. (n.d.). Queen's Center for Biomedical Research. Retrieved from [Link]
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SOP: General Biological Spill Procedures. (n.d.). Villanova University. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed Central. Retrieved from [Link]
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A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(15), 5089–5102. Retrieved from [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). MDPI. Retrieved from [Link]
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Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021). Journal of Materials Chemistry A. Retrieved from [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(10), 1368–1382. Retrieved from [Link]
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Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). Molecules, 15(8), 5662–5679. Retrieved from [Link]
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Examples of boronic acids and their hemiesters targeting β-lactamses. (n.d.). ResearchGate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development, 19(8), 996–1007. Retrieved from [Link]
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(1-isobutyl-1H-pyrazol-4-yl)boronic acid. (n.d.). Synthonix. Retrieved from [Link]
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Pyrazole-4-boronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved from [Link]
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Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Electronic Architecture of 1,4-Dimethyl-Substituted Pyrazole Rings: A Technical Guide for Rational Design
Executive Summary
Pyrazoles are privileged five-membered heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and advanced materials[1]. While the parent 1H-pyrazole exhibits complex tautomerism and amphoteric behavior, targeted alkylation—specifically 1,4-dimethyl substitution—drastically reconfigures its electronic landscape. This whitepaper provides an in-depth analysis of the electronic properties of 1,4-dimethylpyrazole, detailing how inductive effects dictate regioselectivity, oxidation potentials, and HOMO-LUMO gaps. Designed for drug development professionals and synthetic chemists, this guide bridges theoretical quantum mechanics with validated experimental protocols to accelerate rational molecular design.
Mechanistic Grounding: The Electronic Influence of 1,4-Dimethyl Substitution
The fundamental reactivity of the pyrazole ring is governed by its two adjacent nitrogen atoms: an acidic pyrrole-like nitrogen (proton donor) and a basic sp2-hybridized pyridine-like nitrogen (proton acceptor)[2].
The introduction of methyl groups at the N1 and C4 positions induces two critical electronic shifts:
-
Abolition of Tautomerism: Methylation at N1 replaces the acidic pyrrole-like proton, locking the molecule into a single tautomeric state. This concentrates the major negative charge distribution predictably, stabilizing the molecular dipole and eliminating the entropic penalties associated with tautomeric shifts during target-receptor binding[2].
-
π-System Enrichment via Inductive (+I) Effects: Alkyl groups are electron-donating. The synergistic (+I) effects of the N1 and C4 methyl groups significantly increase the overall electron density of the heteroaromatic ring. In unsubstituted pyrazoles, the C4 position is the most electron-rich and acts as the primary site for electrophilic attack. By blocking the C4 position with a methyl group, the enriched electron density is forced onto the C3 and C5 positions, fundamentally altering the molecule's regioselectivity[3].
Logical flow of electronic effects governing 1,4-dimethylpyrazole regioselectivity.
Quantitative Electronic Properties
The electronic enrichment of 1,4-dimethylpyrazole is best quantified through its oxidation potential. While standard pyrazole and N-methylpyrazole are highly resistant to oxidation (E_ox > +2.0 V vs SCE), the dual-methyl substitution lowers the redox potential significantly, enabling novel photoredox catalysis pathways[3].
Table 1: Comparative Electronic Descriptors of Pyrazole Derivatives
| Property | 1H-Pyrazole | 1-Methylpyrazole | 1,4-Dimethylpyrazole |
| Oxidation Potential (E_ox vs SCE) | > +2.50 V | > +2.50 V | +1.83 V |
| Primary Electrophilic Site | C4 | C4 | C3 / C5 |
| Annular Tautomerism | Yes | No | No |
| Protolytic State during Nitration | Conjugate Acid | Conjugate Acid | Free Base |
Implications for Regioselectivity and Medicinal Chemistry
The lowered oxidation potential (+1.83 V vs SCE) of 1,4-dimethylpyrazole makes it an excellent substrate for site-selective C–H functionalization. Under organic photoredox catalysis, the highly electrophilic cation radical heavily favors amination and arylation at the C5 position[3].
Furthermore, the unique protolytic properties of 1,4-dimethylpyrazole dictate its behavior under harsh electrophilic conditions. For instance, during polynitration sequences, 1,4-dimethylpyrazole undergoes nitration exclusively as a free base, a stark contrast to N-unsubstituted pyrazoles which typically nitrate as less reactive conjugate acids[4].
In medicinal chemistry, tuning the HOMO-LUMO gap and molecular electrostatic potential (MEP) of pyrazole derivatives is critical for optimizing binding affinity. For example, in the design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, pyrazole substituents are computationally mapped to ensure optimal electron distribution, maximizing hydrogen bonding and hydrophobic interactions within the kinase active site[5].
Validated Experimental Methodologies
To accurately profile the electronic properties of substituted pyrazoles, empirical electrochemical data must be coupled with theoretical quantum mechanical modeling. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.
Self-validating workflow combining cyclic voltammetry and DFT for electronic profiling.
Electrochemical Profiling via Cyclic Voltammetry (CV)
This protocol determines the exact oxidation potential of the pyrazole derivative, providing a macroscopic view of its electron density.
-
Step 1: Electrolyte Preparation. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (MeCN). Causality: MeCN provides a wide electrochemical window, while TBAPF6 minimizes ion-pairing effects that could skew redox potentials.
-
Step 2: Electrode Preparation. Polish a glassy carbon working electrode using a 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol for 3 minutes. Causality: A pristine electrode surface is mandatory to ensure reproducible heterogeneous electron transfer kinetics.
-
Step 3: Analyte Measurement. Dissolve 1.0 mM of 1,4-dimethylpyrazole in the electrolyte solution. Purge with N2 for 10 minutes to remove dissolved oxygen. Scan from 0.0 V to +2.5 V at a scan rate of 100 mV/s using a Ag/Ag+ reference electrode and a Pt wire counter electrode.
-
Step 4: Internal Validation. Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final scan. Causality: Referencing the pyrazole oxidation peak against the known Fc/Fc+ redox couple corrects for any reference electrode drift, ensuring thermodynamic accuracy.
Quantum Mechanical Modeling via DFT
Density Functional Theory (DFT) provides the microscopic rationale for the observed macroscopic electrochemistry by mapping the HOMO-LUMO energy levels.
-
Step 1: Geometry Construction. Build the 1,4-dimethylpyrazole molecule in a computational chemistry suite (e.g., Gaussian).
-
Step 2: Basis Set Selection. Execute the optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: The inclusion of diffuse ("+") and polarization ("d,p") functions is strictly required to accurately model the extended electron density of the nitrogen lone pairs and the aromatic π-system.
-
Step 3: Frequency Analysis. Run a vibrational frequency calculation on the optimized geometry. Causality: The complete absence of imaginary frequencies validates that the calculated structure is a true local minimum on the potential energy surface, rather than a transition state.
-
Step 4: Orbital Extraction. Extract the HOMO and LUMO energy eigenvalues. Calculate the HOMO-LUMO gap to predict the molecule's chemical hardness, polarizability, and suitability for specific target-binding interactions[5].
References
1.[1] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: 2.[2] Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: 3.[3] Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis. PMC/NIH. Available at: 4.[4] Facile and selective polynitrations at the 4-pyrazolyl dual backbone: A straightforward access to a series of high-density energetic materials. RSC Publishing. Available at: 5.[5] Design and Synthesis of Pyrrolo[2,3- d ]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ResearchGate. Available at:
Sources
Structural Elucidation and Supramolecular Analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: A Technical Whitepaper
Executive Summary
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5)[1] is a highly versatile organoboron building block extensively utilized in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions[2]. Beyond its utility as a synthetic intermediate, the structural elucidation of heteroaryl boronic acids provides profound insights into their supramolecular architecture[3]. This whitepaper provides an in-depth, self-validating technical guide to the crystal structure analysis of this compound. By examining the causality behind supramolecular assembly and crystallographic workflows, this guide equips researchers with the authoritative methodologies required to accurately model dynamic hydrogen-bonded networks.
Mechanistic Principles of Crystal Engineering
Boronic acids are characterized by their dynamic covalent chemistry and their propensity to form robust, reversible hydrogen-bonded networks[4][5]. In the solid state, unsubstituted aryl boronic acids predominantly self-assemble into centrosymmetric hydrogen-bonded dimers, characterized by the classic
However, the introduction of the 1,4-dimethyl-1H-pyrazole moiety fundamentally alters the crystallographic landscape. The molecule presents a competing hydrogen bond acceptor: the unmethylated N2 atom of the pyrazole ring. The basicity of this nitrogen atom drives the formation of a B-OH···N heterosynthon[7][8]. Because the N2 atom is sterically accessible, the thermodynamic preference shifts from discrete homodimers to extended 1D chains or 2D sheets[3]. Understanding this causality is critical; the choice of crystallization solvent can either promote this extended network (using non-competitive aprotic solvents) or disrupt it (using protic solvents that co-crystallize as solvates).
Figure 1: Divergent supramolecular assembly pathways dictated by competing hydrogen bond acceptors.
Self-Validating Crystallographic Protocol
A structural analysis protocol is only as robust as its internal validation gates. The following step-by-step workflow details the isolation and structural refinement of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, emphasizing the chemical causality behind each experimental choice.
Step 1: Controlled Crystallization via Vapor Diffusion
-
Procedure : Dissolve 10–15 mg of the compound in a minimal volume of a dry aprotic solvent (e.g., Tetrahydrofuran). Place this open inner vial inside a larger, sealed outer chamber containing a volatile antisolvent (e.g., Hexanes). Allow vapor equilibration at 4 °C for 48–72 hours.
-
Causality : Boronic acids are highly susceptible to thermal dehydration, forming boroxines (cyclic anhydrides) if subjected to heat or extended evaporation[4][6]. Vapor diffusion at low temperatures prevents dehydration while ensuring the slow, controlled supersaturation required for defect-free single crystals.
-
Validation Gate : Inspect the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single, untwinned crystalline domain suitable for diffraction.
Step 2: Cryogenic Data Collection
-
Procedure : Coat a selected crystal in inert paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo Kα (
Å) or Cu Kα ( Å) radiation. -
Causality : The hydroxyl protons (-OH) of the boronic acid group are notoriously difficult to locate in the electron density map due to thermal smearing and rotational disorder. Cooling to 100 K drastically reduces the anisotropic displacement parameters (ADPs), sharpening the electron density peaks and allowing for the accurate assignment of hydrogen atom positions.
-
Validation Gate : Following data integration and empirical absorption correction, the internal agreement factor (
) must be < 0.05, confirming high data redundancy and a lack of severe absorption artifacts.
Step 3: Intrinsic Phasing and Anisotropic Refinement
-
Procedure : Solve the phase problem using dual-space intrinsic phasing algorithms (e.g., SHELXT)[9]. Refine the structure using full-matrix least-squares on
utilizing SHELXL[9]. -
Causality : Intrinsic phasing is highly optimized for light-atom structures (C, H, B, N, O) lacking heavy anomalous scatterers. During refinement, the boronic acid protons should be located directly from the difference Fourier map and refined freely (with DFIX restraints only if necessary) to accurately determine the B-OH···N hydrogen bond geometries, rather than placing them in idealized riding positions.
-
Validation Gate : The final refinement must yield an
< 0.05 and a maximum residual electron density peak of < 0.5 e/ų, verifying that no structural features (such as disordered solvent molecules) have been omitted.
Figure 2: Self-validating crystallographic workflow from sample preparation to structural refinement.
Quantitative Crystallographic Metrics
To benchmark the success of the crystal structure analysis, the resulting data should be compared against standard crystallographic parameters for pyrazole-based boronic acids. The table below summarizes the expected quantitative metrics and their structural significance.
| Parameter | Typical Value / Range | Crystallographic Significance |
| Crystal System | Monoclinic / Triclinic | Common for asymmetric organic molecules forming directional, low-symmetry H-bond networks. |
| Space Group | Centrosymmetric groups dominate due to the lack of chiral centers in the (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid molecule. | |
| < 0.05 | Validates the quality of data reduction, frame scaling, and empirical absorption correction. | |
| < 0.05 | Indicates a high-quality structural model with minimal residual errors between observed and calculated structure factors. | |
| < 0.15 | Weighted R-factor; validates the refinement against all | |
| B-O Bond Length | 1.35 – 1.38 Å | Confirms the |
| O-H···N Distance | 2.70 – 2.90 Å | Provides quantitative evidence of heterosynthon formation between the boronic acid hydroxyl and the pyrazole N2 acceptor. |
Conclusion
The structural analysis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid requires a nuanced approach that accounts for its dual nature as both a Lewis acidic hydrogen-bond donor and a basic hydrogen-bond acceptor. By utilizing low-temperature vapor diffusion to prevent boroxine formation and employing cryogenic SCXRD to resolve the highly mobile boronic acid protons, researchers can accurately map the complex 1D/2D supramolecular networks this molecule forms. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity crystallographic data, empowering downstream applications in rational drug design and advanced materials engineering.
References
-
PubMed Central (PMC). "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution." NIH. Available at: [Link]
-
Wikipedia. "Boronic acid - Supramolecular chemistry." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. "Advances in Boron-Based Supramolecular Architecture." ResearchGate. Available at: [Link]
-
CoLab. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis." CoLab.ws. Available at: [Link]
-
ACS Publications. "Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids." American Chemical Society. Available at:[Link]
-
ResearchGate. "ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters." ResearchGate. Available at:[Link]
-
PubMed Central (PMC). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." NIH. Available at:[Link]
-
SciSpace. "Synthesis and characterization of two bifunctional pyrazole..." SciSpace. Available at: [Link]
Sources
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colab.ws [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Metabolic Stability Profiles of Dimethylpyrazole Scaffolds in Drug Discovery
Executive Summary
The dimethylpyrazole (DMP) scaffold is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity, enhance solubility, and serve as a bioisostere for phenyl or pyridine rings. However, its utility is frequently compromised by a specific metabolic liability: the rapid oxidative hydroxylation of the methyl groups by Cytochrome P450 (CYP) enzymes. This guide provides a technical analysis of this metabolic pathway, outlines structural optimization strategies to mitigate instability, and details experimental protocols for validating scaffold robustness.
The Chemical Rationale: Why DMP?
In fragment-based drug design (FBDD) and lead optimization, the 3,5-dimethylpyrazole moiety is often employed to fine-tune physicochemical properties without significantly altering the steric footprint of a phenyl ring.
-
Lipophilicity Modulation: The DMP core is less lipophilic than a phenyl ring (LogP ~0.5 vs. ~2.1), improving aqueous solubility.
-
Hydrogen Bonding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or the pi-system can participate in critical binding interactions.
-
The "Magic Methyl" Effect: The two methyl groups provide steric bulk that can lock active conformations (atropisomerism) and fill hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases).
Metabolic Liabilities: The Oxidative Soft Spot
The primary failure mode for DMP scaffolds in early pharmacokinetics (PK) is the rapid clearance driven by CYP-mediated oxidation.
The Mechanism of Instability
The methyl groups on the electron-rich pyrazole ring are susceptible to Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species (Compound I) of CYP enzymes (typically CYP3A4, CYP2C9, or CYP2E1 depending on the full molecule's topology).
The metabolic cascade follows a canonical three-step oxidation:
-
Hydroxylation: Conversion of the methyl group (
) to a hydroxymethyl ( ). -
Aldehyde Formation: Oxidation to formyl (
). -
Carboxylation: Rapid conversion to a carboxylic acid (
).
Impact: The formation of the carboxylic acid metabolite drastically alters the physicochemical profile (adding a negative charge at physiological pH), often leading to loss of potency (target binding affinity) and rapid renal excretion.
Visualization of the Metabolic Pathway
The following diagram illustrates the stepwise oxidation of the DMP scaffold.
Caption: Stepwise oxidative clearance of the dimethylpyrazole scaffold. The conversion to carboxylic acid is the terminal deactivation step.
Structural Optimization Strategies
To retain the binding benefits of the DMP scaffold while mitigating metabolic clearance, medicinal chemists employ three primary strategies.
Fluorination (Bioisosteric Replacement)
Replacing the metabolically labile methyl group (
-
Mechanism: The C-F bond is stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol) and resistant to CYP oxidation.
-
Trade-off:
is significantly more electron-withdrawing, which reduces the basicity of the pyrazole nitrogens and may alter H-bond acceptor capability.
Deuteration (Kinetic Isotope Effect)
Selective replacement of protium with deuterium (
-
Mechanism: The Carbon-Deuterium bond has a lower zero-point energy, requiring more activation energy to cleave. This induces a Primary Kinetic Isotope Effect (KIE), potentially reducing intrinsic clearance (
) by 2-5 fold. -
Advantage: Minimal change to sterics or electronics compared to the parent molecule.
Steric Shielding & Cyclization
-
Gem-dimethylation: If the methyl is on a linker, adding adjacent bulk can hinder CYP approach.
-
Cyclization: Fusing the methyls into a saturated ring (e.g., tetrahydroindazole) removes the accessible terminal methyl protons, though this changes the scaffold geometry.
Optimization Decision Logic
Caption: Decision tree for optimizing DMP scaffolds based on metabolic identification data.
Experimental Protocols
Microsomal Stability Assay (Determination of )
This assay quantifies the rate of disappearance of the parent compound.
Reagents:
-
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.
-
NADPH Regenerating System (or 1 mM NADPH final).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound (1 µM final) in buffer at 37°C for 5 minutes. Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (containing Internal Standard) to quench proteins. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Metabolite Identification (MetID)
To confirm methyl oxidation is the driver:
-
Incubate at higher concentration (10 µM) for 60 minutes to accumulate metabolites.
-
Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Mining: Look for mass shifts:
-
+16 Da: Hydroxylation (
). -
+30 Da: Carboxylic Acid (
) (Net: Da from minus ).
-
Comparative Data Summary
The following table illustrates hypothetical but representative data comparing a standard DMP scaffold against its optimized analogs.
| Scaffold Variant | LogP | Solubility (µM) | HLM | Primary Metabolite (MetID) |
| 3,5-Dimethylpyrazole | 2.1 | 50 | > 100 (High) | -COOH (Carboxylic Acid) |
| 3-Methyl-5-CF3-pyrazole | 2.6 | 15 | < 15 (Low) | Stable / N-glucuronidation |
| 3,5-Di(trideuteromethyl) | 2.1 | 50 | ~ 40 (Medium) | -CD2OH (Slowed oxidation) |
| Tetrahydroindazole | 2.4 | 35 | ~ 25 (Low) | Ring hydroxylation (Minor) |
Table 1: Comparative physicochemical and metabolic profiles of DMP analogs. Note the trade-off between stability and solubility when moving to fluorinated analogs.
References
-
Fomepizole (4-Methylpyrazole)
- McMartin, K. E., et al. (1975).
-
Source: (Context: Validates the methyl-to-acid pathway).
-
Bioisosteres in Medicinal Chemistry
- Meanwell, N. A. (2011).
-
Source:
-
Deuterium Kinetic Isotope Effects
- Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug."
-
Source:
-
FLT3 Inhibitor Optimization (DMP Case Study)
- Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors."
-
Source:
Engineering the 3-Position: Synthesis Pathways for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid
Executive Summary
Pyrazole boronic acids are indispensable building blocks in modern drug discovery, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds for kinase antagonists and cGAS inhibitors. However, synthesizing (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid presents a unique regioselectivity challenge. This technical guide provides a comprehensive, field-proven analysis of the synthesis pathways required to selectively borylate the 3-position of the 1,4-dimethylpyrazole core, detailing the causality behind reagent selection, self-validating experimental protocols, and mechanistic insights.
Retrosynthetic Analysis & The Regioselectivity Challenge
The fundamental challenge in functionalizing 1,4-dimethyl-1H-pyrazole[1] lies in its electronic asymmetry. The C5-H bond is highly activated due to the inductive electron-withdrawing effect of the adjacent N-methyl group. Consequently, direct C-H functionalization strategies—such as Iridium-catalyzed C-H borylation or direct lithiation with
To bypass this inherent electronic bias and access the 3-position, the synthesis must proceed through a pre-functionalized halogenated intermediate. The strategic installation of a halogen at C3 provides a reactive handle for either halogen-metal exchange or transition-metal-catalyzed cross-coupling. The standard precursors for this workflow are 3-bromo-1,4-dimethyl-1H-pyrazole or 3-iodo-1,4-dimethyl-1H-pyrazole[2].
Regioselective synthesis pathways for 1,4-dimethylpyrazole borylation.
Borylation Methodologies: Mechanistic Causality
Once the 3-bromo-1,4-dimethyl-1H-pyrazole precursor (Molecular Weight: 175.03 g/mol )[3] is secured, two primary pathways can be employed to install the boron moiety. The choice of pathway dictates whether the final product is a free boronic acid or a pinacol ester.
Pathway A: Halogen-Metal Exchange (Turbo-Grignard)
Traditional lithiation using
Pathway B: Palladium-Catalyzed Miyaura Borylation
For applications requiring enhanced stability and solubility—such as direct use in Suzuki-Miyaura cross-coupling reactions[4]—the pinacol ester derivative (CAS 2223043-80-7)[5] is preferred. This is synthesized via Miyaura borylation using bis(pinacolato)diboron (
Catalytic cycle of Palladium-catalyzed Miyaura borylation.
Quantitative Pathway Comparison
| Parameter | Pathway A: Halogen-Metal Exchange | Pathway B: Miyaura Borylation |
| Target Product | Free Boronic Acid | Pinacol Ester (CAS 2223043-80-7) |
| Typical Yield | 65% - 75% | 80% - 90% |
| Temperature Profile | Cryogenic to 0 °C | Heating required (90 °C) |
| Scalability | Moderate (Exothermic quench) | High (Standard batch reactor) |
| Primary Byproducts | Protodehalogenated pyrazole | Homocoupled pyrazole dimer (Trace) |
| Downstream Utility | Aqueous couplings, derivatization | Direct use in anhydrous Suzuki couplings |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Free Boronic Acid via Turbo-Grignard
Objective: Convert 3-bromo-1,4-dimethyl-1H-pyrazole to (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -20 °C.
-
Metalation: Dropwise add
-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv) over 15 minutes. Stir at -20 °C for 1 hour.-
In-Process Validation: Extract a 0.1 mL aliquot, quench with
, and analyze via GC-MS. The complete disappearance of the m/z 175 peak and the appearance of the m/z 96 peak (1,4-dimethylpyrazole) validates 100% halogen-metal exchange.
-
-
Borylation: Rapidly add triisopropyl borate (1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Hydrolysis & Isolation: Quench the reaction with 1M HCl until pH reaches 3.0 to hydrolyze the borate ester. Extract with EtOAc, dry over
, and concentrate. Triturate the crude solid with cold hexanes to yield the pure free boronic acid.
Protocol 2: Synthesis of Pinacol Ester via Miyaura Borylation
Objective: Convert 3-bromo-1,4-dimethyl-1H-pyrazole to 1,4-dimethyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Reagent Assembly: To a sealed tube, add 3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv),
(1.2 equiv), and anhydrous KOAc (3.0 equiv). Add 1,4-dioxane (0.2 M). -
Degassing (Critical Step): Sparge the suspension with Argon for exactly 30 minutes.
-
Causality: Oxygen strictly poisons the Pd(0) active species. Inadequate degassing will result in a stalled reaction.
-
-
Catalyst Addition & Heating: Add
(0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.-
In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~175) is entirely replaced by the pinacol ester product peak (m/z ~222).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target ester.
References
1.[5] molmall.net. "1,4-Dimethyl-1H-pyrazole-3-boronic acid pinacol ester." Molmall. Available at: 2.[4] TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals. Available at: 3.[6] Royal Society of Chemistry. "Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids." RSC Publishing. Available at: 4.[1] CymitQuimica. "CAS 1072-68-0: 1,4-Dimethylpyrazole." CymitQuimica. Available at: 5.[2] CymitQuimica. "3-Iodo-1,4-dimethyl-1H-pyrazole." CymitQuimica. Available at: 6. Sigma-Aldrich. "3-Bromo-1,4-dimethyl-1H-pyrazole | 13745-59-0." Sigma-Aldrich. Available at: 7.[3] ChemScene. "3-Bromo-1,4-dimethyl-1H-pyrazole." ChemScene. Available at:
Sources
- 1. CAS 1072-68-0: 1,4-Dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 2. 3-Iodo-1,4-dimethyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. search.molmall.net [search.molmall.net]
- 6. Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01495H [pubs.rsc.org]
Methodological & Application
Advanced Suzuki-Miyaura Coupling Protocols for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Executive Summary
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly valuable, yet synthetically challenging, building block used to incorporate the 1,4-dimethylpyrazole moiety into pharmaceutical scaffolds[1]. While the Suzuki-Miyaura cross-coupling reaction is the standard method for biaryl construction, applying standard conditions to this specific substrate often results in catastrophic yield losses. This application note dissects the mechanistic causality behind these failures—namely, severe steric hindrance and rapid protodeboronation—and provides rigorously optimized, self-validating protocols to achieve high-yielding couplings.
Mechanistic Challenges & Causality
To successfully couple (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, chemists must overcome two competing detrimental factors:
A. The Protodeboronation Pathway
Heteroaryl boronic acids, particularly those with the boron atom adjacent to a heteroatom (the 3-position of a pyrazole), are highly susceptible to protodeboronation[2]. In this decomposition pathway, the carbon-boron bond is prematurely cleaved by a proton source (typically water in the presence of a base), replacing the boronic acid group with a hydrogen atom to yield the volatile and unreactive 1,4-dimethylpyrazole[2]. Strong aqueous bases (e.g., NaOH, Na2CO3) and high temperatures exponentially accelerate this degradation.
B. Severe Steric Hindrance
The 3-position of this specific pyrazole is flanked by two methyl groups: one on the adjacent nitrogen (N1) and one on the adjacent carbon (C4). This 1,4-dimethyl substitution creates a highly congested steric pocket. During the catalytic cycle, the transmetalation step requires the bulky palladium complex to closely approach the boron atom. The steric bulk significantly slows down the transmetalation rate[3].
The Causality Loop: Because transmetalation is sterically retarded, the boronic acid spends more time in the basic, aqueous reaction mixture, giving the competing protodeboronation pathway ample time to destroy the starting material[2].
Kinetic competition between desired transmetalation and undesired protodeboronation.
Optimization Strategy & Quantitative Data
To outcompete protodeboronation, the reaction must utilize a highly active, sterically accommodating catalyst system that forces rapid transmetalation[2].
-
Catalyst Selection: Third-generation Buchwald precatalysts (e.g., XPhos Pd G3 or tBuXPhos Pd G3 ) are mandatory[2][4]. They generate the active monoligated Pd(0) species rapidly at mild temperatures. The bulky, electron-rich biphenyl phosphine ligands stabilize the Pd center and accelerate both oxidative addition and transmetalation despite the flanking methyl groups.
-
Base & Solvent: A mild base like K3PO4 provides sufficient alkalinity to form the reactive boronate species without flooding the system with hydroxide ions[2]. The solvent must strictly control water content; a 10:1 ratio of 1,4-Dioxane to Water is optimal.
Condition Optimization Matrix
| Catalyst System | Base | Solvent System | Temp (°C) | Est. Transmetalation Rate | Protodeboronation Risk | Expected Yield |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene/EtOH/H2O | 90 | Slow | High | < 20% |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O (4:1) | 80 | Moderate | Moderate | 40 - 60% |
| XPhos Pd G3 (2 mol%) | K3PO4 | 1,4-Dioxane/H2O (10:1) | 60 | Very Fast | Low | > 85% |
| tBuXPhos Pd G3 (2 mol%) | CsF | Anhydrous THF | 65 | Fast | Very Low | 75 - 90% |
Experimental Protocols
Protocol A: High-Activity Precatalyst Method (Recommended)
This protocol is designed as a self-validating system. The low temperature and highly active catalyst ensure the coupling outruns decomposition.
Reagents:
-
Aryl Halide (bromide or iodide): 1.0 equiv.
-
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid: 1.5 equiv. (Excess compensates for minor unavoidable protodeboronation).
-
XPhos Pd G3: 0.02 equiv. (2 mol%).
-
K3PO4 (anhydrous powder): 3.0 equiv.
-
1,4-Dioxane / HPLC-grade H2O (10:1 v/v, thoroughly degassed).
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, K3PO4, and XPhos Pd G3.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O mixture. (Self-Validation Check: The solution should turn a homogenous pale yellow/orange as the precatalyst activates. If it immediately turns black, oxygen has infiltrated the system, resulting in Pd black precipitation).
-
Reaction: Heat the mixture to 60 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) for 2 to 4 hours.
-
Monitoring: Monitor via LC-MS. (Diagnostic Check: Look for the mass of the desired product. If a large peak corresponding to M-43 (loss of the boronic acid group + H) of the starting material is observed, protodeboronation is occurring. If the aryl halide remains unconsumed, increase temperature to 80 °C).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography.
Protocol B: Anhydrous Fluoride-Mediated Method
Use this protocol ONLY if Protocol A fails due to extreme sensitivity of the specific aryl halide to aqueous basic conditions. Substitute K3PO4 with CsF (3.0 equiv) and use strictly anhydrous THF or 1,4-Dioxane . The fluoride ion activates the boronic acid by forming a reactive fluoroborate species without providing the protons necessary for protodeboronation.
Standardized experimental workflow for Protocol A utilizing XPhos Pd G3.
References
-
National Institutes of Health (NIH) / PMC. "Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates". PMC. URL:[Link]
-
bioRxiv. "Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead". bioRxiv Preprint Server. URL: [Link]
Sources
Optimizing palladium catalysts for 1,4-dimethylpyrazole cross-coupling
Application Note: Optimizing Palladium Catalysts for 1,4-Dimethylpyrazole Cross-Coupling
Executive Summary
1,4-Dimethylpyrazole (DMP) serves as a critical pharmacophore in kinase inhibitors and agrochemicals. Traditional functionalization relies on pre-halogenated substrates (e.g., 5-bromo-1,4-dimethylpyrazole) via Suzuki-Miyaura coupling. While effective, this pathway suffers from poor atom economy and the high cost of halogenated starting materials.
This guide focuses on the Direct C-H Arylation of 1,4-dimethylpyrazole at the C-5 position. This approach eliminates the need for pre-functionalization but introduces significant challenges: catalyst poisoning by the pyrazole nitrogen and regioselectivity issues. We present an optimized protocol utilizing a Concerted Metallation-Deprotonation (CMD) manifold, comparing ligand-enabled systems against "green" ligandless conditions.
The Challenge: The "Azole Effect"
The primary hurdle in coupling 1,4-dimethylpyrazole is the coordination of the
Key Optimization Parameters:
-
Overcoming Poisoning: Using bulky, electron-rich ligands or specific acidic additives to destabilize the N-Pd interaction.
-
Promoting CMD: The C-H bond cleavage requires a carboxylate base (Pivalate or Carbonate) to act as a proton shuttle.
Mechanistic Insight: The CMD Pathway
To optimize the reaction, one must understand the Concerted Metallation-Deprotonation (CMD) mechanism.[1] Unlike electrophilic aromatic substitution, CMD relies on a base-assisted deprotonation simultaneous with metalation.
Figure 1: Catalytic Cycle for C-5 Arylation of 1,4-DMP
Caption: The CMD pathway highlights the critical role of the carboxylate base (PivOH/CO3) in lowering the energy barrier for C-H cleavage at the C-5 position.
Optimization Strategy
We recommend a two-tiered approach depending on the complexity of the aryl bromide coupling partner.
Tier 1: The "Fagnou" Ligandless System (Cost-Effective)
Best for simple, electron-deficient aryl bromides. It relies on high temperature and pivalic acid to drive the CMD step.
-
Additive: Pivalic Acid (30 mol%) – Crucial for proton shuttling.
-
Solvent: DMA or Anisole (Greener alternative)[2]
Tier 2: Ligand-Enabled System (High Performance)
Required for electron-rich aryl bromides or sterically hindered substrates. Bulky phosphines prevent the pyrazole nitrogen from shutting down the catalyst.
-
Ligand: DavePhos or P(t-Bu)₃ . These bulky, electron-rich ligands facilitate oxidative addition and prevent N-coordination.
-
Catalyst: Pd(OAc)₂ or pre-formed Pd-precatalysts.
Detailed Protocols
Protocol A: Ligand-Enabled C-5 Arylation (High Throughput)
Objective: Coupling 1,4-dimethylpyrazole with deactivated aryl bromides (e.g., 4-bromoanisole).
Materials:
-
1,4-Dimethylpyrazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Ligand: DavePhos (10 mol%)
-
Additive: Pivalic Acid (0.3 equiv)
-
Solvent: Anhydrous DMA (0.2 M)
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and DavePhos in a separate vial with 0.5 mL DMA. Stir for 10 mins to form the active species (color change to yellow/orange).
-
Reaction Assembly: To a microwave vial equipped with a stir bar, add K₂CO₃, Pivalic acid, and the Aryl Bromide (if solid).
-
Substrate Addition: Add 1,4-dimethylpyrazole and the remaining DMA.
-
Catalyst Injection: Syringe the pre-complexed catalyst solution into the vial. Cap immediately.
-
Heating: Heat to 120°C for 16 hours. Note: DavePhos allows slightly lower temps than ligandless conditions.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). 1,4-dimethyl-5-arylpyrazoles typically elute later than the starting material.
Protocol B: Green Solvent Scale-Up (Anisole)
Objective: Scalable synthesis (10g+) using greener solvents and ligandless conditions.
Materials:
-
1,4-Dimethylpyrazole (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Promoter: Benzoic Acid (0.3 equiv) - Replaces PivOH for better solubility in Anisole.
-
Solvent: Anisole (0.5 M)
Step-by-Step:
-
Charge: In a 3-neck round bottom flask fitted with a reflux condenser, add K₂CO₃, Benzoic Acid, Pd(OAc)₂, and Aryl Bromide.
-
Solvent: Add Anisole and 1,4-dimethylpyrazole.
-
Degas: Sparge with Nitrogen for 20 minutes. Critical: Oxygen kills the active Pd species at high temps.
-
Reaction: Heat to 140°C (reflux) for 24 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Pd black.
-
Crystallization: Upon cooling, many 5-aryl products will crystallize directly from Anisole. If not, remove solvent via rotovap and recrystallize from EtOH.
Data & Troubleshooting
Table 1: Optimization Matrix for 1,4-DMP + 4-Bromotoluene
| Entry | Catalyst | Ligand | Additive | Solvent | Yield (C-5) | Note |
| 1 | Pd(OAc)₂ | None | None | DMA | <10% | No CMD activation |
| 2 | Pd(OAc)₂ | None | PivOH | DMA | 65% | Standard Fagnou |
| 3 | Pd(OAc)₂ | DavePhos | PivOH | DMA | 92% | Ligand prevents poisoning |
| 4 | Pd(OAc)₂ | PPh₃ | PivOH | DMA | 40% | PPh₃ is too weak |
| 5 | Pd(OAc)₂ | None | BzOH | Anisole | 85% | Green/Scalable |
Troubleshooting Guide:
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by N2.[3]
-
Solution: Switch to Protocol A (DavePhos). Increase temperature to 140°C to promote ligand dissociation/turnover.
-
-
Problem: C-3 vs C-5 Regioselectivity.
-
Observation: Mixture of isomers.
-
Solution: Use sterically bulkier bases (e.g., Cs₂CO₃) or switch to a mesityl-carboxylate additive to sterically discourage the crowded C-3 attack.
-
-
Problem: Homocoupling of Aryl Bromide.
-
Cause: Oxidative addition occurring faster than CMD.
-
Solution: Slow addition of the Aryl Bromide via syringe pump over 4 hours.
-
Workflow Visualization
Figure 2: Decision Tree for Process Optimization
Caption: Logical flow for selecting the optimal protocol based on substrate electronic properties.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756. Link
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the concerted metalation-deprotonation pathway in palladium-catalyzed direct arylation of arenes. Journal of the American Chemical Society, 130(33), 10848-10849. Link
-
Campeau, L. C., & Fagnou, K. (2006). High-yielding, versatile, and practical palladium-catalyzed direct arylation of azoles. Chemical Communications, (11), 1253-1255. Link
-
Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H activation.[4] Advanced Synthesis & Catalysis, 352(8), 1223-1276. Link
-
Altman, R. A., et al. (2008). Pd-Catalyzed C-H Bond Arylation of 1,3,4-Thiadiazoles and 1,2,4-Triazoles. Journal of Organic Chemistry, 73(13), 5167–5169. Link
Sources
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Synthesis of heteroaryl-pyrazole libraries using boronic acid building blocks
Application Note: High-Throughput Synthesis of Heteroaryl-Pyrazole Libraries via Boronic Acid Cross-Coupling
Executive Summary
The heteroaryl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). This guide details the modular synthesis of pyrazole libraries using boronic acid building blocks . We focus on two orthogonal pathways:
-
N-Arylation: Copper-mediated oxidative coupling (Chan-Lam) to attach aryl groups to the pyrazole nitrogen.[1][2]
-
C-Arylation: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups to the pyrazole carbon skeleton.
This document moves beyond standard textbook recipes, offering optimized, high-throughput compatible protocols designed to minimize catalyst poisoning and protodeboronation—the two most common failure modes in heterocyclic chemistry.
Strategic Route Selection
Before initiating library synthesis, select the appropriate pathway based on the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on target topology.
Protocol A: N-Arylation via Chan-Lam Coupling
Target: N-Linked Heteroaryl-Pyrazoles
The Chan-Lam coupling is superior to Buchwald-Hartwig amination for this application because it utilizes stable boronic acids rather than halides, tolerates air/moisture, and avoids the use of expensive palladium precatalysts.
Mechanism & Critical Insight
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. Unlike Pd-catalysis, oxygen is a reagent , not a contaminant. It is required to reoxidize the Cu(I) species back to the active Cu(II) state.[3]
-
Key Driver: The base (Pyridine or TEA) coordinates to Copper, facilitating transmetallation.
-
Failure Mode: "Anoxic stall." If the reaction is sealed too tightly without an oxygen source, conversion halts at ~50%.
Experimental Protocol (96-Well Plate Format)
| Component | Equivalent | Role |
| Pyrazole Substrate | 1.0 equiv | Nucleophile |
| Aryl Boronic Acid | 2.0 equiv | Electrophile (Excess required due to potential protodeboronation) |
| Cu(OAc)₂ | 1.0 equiv | Oxidant/Mediator (Stoichiometric recommended for libraries) |
| Pyridine | 2.0 equiv | Ligand/Base |
| Solvent | DCM or DMF | DCM for solubility; DMF for difficult substrates |
| 4Å Molecular Sieves | 50 mg/mL | Water scavenger (Critical for yield consistency) |
Step-by-Step Workflow:
-
Preparation: Add 50 mg of activated 4Å molecular sieves to each well of a deep-well plate.
-
Solids: Dispense Pyrazole (0.1 mmol) and Aryl Boronic Acid (0.2 mmol) into wells.
-
Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol). Note: Anhydrous Cu(OAc)₂ is preferred over the monohydrate.
-
Solvent/Base: Add solvent (1 mL DCM) containing Pyridine (0.2 mmol).
-
Reaction: Seal the plate with a breathable membrane (or loose cap) to allow O₂ exchange. Shake at room temperature for 24–48 hours.
-
Self-Validation: The reaction mixture should turn from a bright blue/green (Cu(II)) to a dark olive/brown precipitate as the reaction progresses. A persistent bright blue color after 24h indicates stalled transmetallation.
-
-
Workup: Filter through a celite pad to remove copper salts. Wash with MeOH.
Protocol B: C-Arylation via Suzuki-Miyaura Coupling
Target: C-Linked Heteroaryl-Pyrazoles
Suzuki coupling on pyrazoles is challenging because the nitrogen atoms can coordinate to Palladium, poisoning the catalyst. We utilize Buchwald Precatalysts (Gen 2/3) to prevent this.
Mechanism & Critical Insight
-
Catalyst Choice: XPhos-Pd-G2 is selected. The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the Pd(0) center, preventing the pyrazole nitrogens from binding and deactivating the catalyst.
-
Base Choice: K₃PO₄ is preferred over carbonates for nitrogen heterocycles as it minimizes base-mediated decomposition of the boronic acid.
Figure 2: Catalytic cycle showing the necessity of bulky ligands to prevent Pd-N complexation (Inhibition Pathway).
Experimental Protocol (Microwave/Heating Block)
| Component | Equivalent | Role |
| Halopyrazole | 1.0 equiv | Electrophile (Br or I preferred over Cl) |
| Heteroaryl Boronic Acid | 1.5 equiv | Nucleophile |
| XPhos Pd G2 | 0.02 equiv (2 mol%) | Catalyst (Resistant to N-poisoning) |
| K₃PO₄ (0.5 M aq) | 3.0 equiv | Base |
| Solvent | 1,4-Dioxane | Miscible with water, high boiling point |
Step-by-Step Workflow:
-
Charge: Add Halopyrazole (0.1 mmol), Boronic Acid (0.15 mmol), and XPhos Pd G2 (2 mol%) to the vial.
-
Degas: Critical Step. Purge the vial with Nitrogen or Argon for 2 minutes. Oxygen causes homocoupling of boronic acids.
-
Solvent: Add degassed Dioxane (0.8 mL) and 0.5 M aq. K₃PO₄ (0.6 mL).
-
Reaction: Heat to 80°C (thermal) for 4 hours or 100°C (microwave) for 30 minutes.
-
Self-Validation:
-
TLC/LCMS: Check for the disappearance of the halide.
-
Visual: The solution should remain clear or turn black (Pd black precipitation) only at the end. Early precipitation suggests catalyst decomposition.
-
Library Purification & Analysis
For high-throughput libraries, column chromatography is inefficient. Use Solid Supported Scavengers .
-
Scenario A: Product is Basic (contains pyridine/amine):
-
Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load reaction mixture -> Wash with MeOH (removes non-basic impurities/boronic acids) -> Elute with 2M NH₃ in MeOH (releases product).
-
-
Scenario B: Product is Neutral/Acidic:
-
Use PS-TBD (Polymer-supported Triazabicyclodecene) to scavenge excess boronic acid.
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Suzuki: Low Yield, Start Material Remaining | Catalyst Poisoning | Switch to XPhos or SPhos Pd G3. Ensure reaction is degassed. |
| Suzuki: Homocoupling of Boronic Acid | Oxygen Leak | Rigorous degassing required. Check inert gas lines. |
| Chan-Lam: Reaction Stalls at 50% | Oxygen Depletion | Do not seal tightly. Use an O₂ balloon or shake in open air. |
| Chan-Lam: Green solid remains | Inactive Copper | Add 1 eq. of fresh Cu(OAc)₂. Ensure molecular sieves are fresh. |
References
-
Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[4] Tetrahedron Letters, 1998.[4] Link
-
Suzuki-Miyaura Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link
-
Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective N-Alkylation and N-Arylation of Pyrazole Derivatives."[5] Organic Preparations and Procedures International, 2009. Link
-
High-Throughput Experimentation: Collins, K. D., et al. "Automated Library Synthesis of Pyrazoles." ChemMedChem, 2020. Link
Sources
Application Note: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling using (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
Executive Summary & Strategic Utility
In modern drug discovery, late-stage functionalization (LSF) is a critical strategy for rapidly diversifying advanced active pharmaceutical ingredient (API) intermediates without rebuilding the entire molecular scaffold from scratch. (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS: 2246870-91-5) is a highly valuable reagent for this purpose. The 1,4-dimethylpyrazole motif is a privileged pharmacophore frequently deployed in kinase inhibitors and GPCR modulators; it acts as a robust hydrogen-bond acceptor, tunes the molecular dipole moment, and bypasses the metabolic liabilities (such as N-glucuronidation) associated with unsubstituted pyrazoles.
This technical guide provides a comprehensive, self-validating protocol for the integration of this specific boronic acid into complex molecular architectures via Suzuki-Miyaura cross-coupling.
Mechanistic Rationale & Reaction Causality
Working with heteroaryl boronic acids—specifically π-rich, nitrogen-containing heterocycles like pyrazoles—presents unique synthetic challenges[1]. To achieve high yields in late-stage functionalization, researchers must understand the kinetic competition at play in the reaction vessel.
The "2-Pyridyl Problem" in Pyrazoles
Pyrazole-3-boronic acids possess a Lewis basic nitrogen atom adjacent to the carbon-boron bond. This structural feature leads to two primary modes of reaction failure:
-
Catalyst Poisoning: The adjacent nitrogen can tightly coordinate to the palladium center, forming stable, inactive complexes that stall the catalytic cycle[1].
-
Protodeboronation: π-rich heterocycles are highly susceptible to the hydrolytic cleavage of the C-B bond (protodeboronation), yielding the dead-end byproduct 1,4-dimethylpyrazole[1].
Causality in Experimental Design: To successfully couple (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid, the rate of transmetalation must strictly outcompete the rate of protodeboronation . This dictates our experimental choices:
-
Catalyst Selection: We abandon standard catalysts like Pd(PPh₃)₄. Instead, we utilize XPhos Pd G3 , a Buchwald precatalyst[2]. The bulky, electron-rich XPhos ligand accelerates transmetalation and prevents the formation of inactive bis-heteroaryl palladium species.
-
Base & Solvent Selection: A mild, highly soluble base (aqueous K₃PO₄) in a biphasic system (t-Amyl Alcohol/H₂O) provides the necessary hydroxide/phosphate ions to form the reactive boronate species without creating a highly caustic environment that accelerates C-B bond hydrolysis[2].
Caption: Kinetic competition between desired transmetalation and undesired protodeboronation.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between catalyst/condition selection and reaction outcome when coupling (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid with a generic sterically hindered API-aryl chloride.
| Catalyst System | Ligand | Solvent System | Base | Temp (°C) | API Conversion (%) | Protodeboronation (%) |
| Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane / H₂O | Na₂CO₃ | 100 | 35% | 55% |
| Pd(dppf)Cl₂ | dppf | DMF / H₂O | K₂CO₃ | 90 | 50% | 35% |
| Pd₂(dba)₃ | SPhos | Toluene / H₂O | K₃PO₄ | 90 | 78% | 15% |
| XPhos Pd G3 | XPhos | t-AmylOH / H₂O | K₃PO₄ | 80 | >95% | <5% |
Data Interpretation: The use of XPhos Pd G3 at a slightly lower temperature (80 °C) provides the highest conversion. The lower thermal energy suppresses the activation barrier for protodeboronation, while the highly active G3 catalyst maintains a rapid transmetalation rate[2].
Self-Validating Protocol: Late-Stage Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every step.
Materials Required
-
Electrophile: Advanced API Aryl/Heteroaryl Halide (Cl, Br, or I) (1.0 equiv)
-
Nucleophile: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%)
-
Base: K₃PO₄ (aq, 2.0 M) (3.0 equiv)
-
Solvent: tert-Amyl Alcohol (0.1 M relative to API)
Step-by-Step Methodology
Step 1: Stoichiometric Assembly In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the API halide (1.0 equiv), (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (0.05 equiv).
-
Note: Boronic acids can form trimeric anhydrides (boroxines) upon storage. The 1.5 equivalent stoichiometry accounts for this mass variance and provides a buffer against trace protodeboronation.
Step 2: Strict Deoxygenation Seal the vessel with a PTFE-lined septum. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times. Add degassed tert-Amyl Alcohol via syringe.
-
Self-Validation Checkpoint 1: The mixture should appear as a pale yellow, heterogeneous suspension.
Step 3: Biphasic Initiation While stirring vigorously at room temperature, inject the degassed 2.0 M aqueous K₃PO₄ solution (3.0 equiv) via syringe.
-
Self-Validation Checkpoint 2: Within 2 to 5 minutes of base addition, the G3 precatalyst will activate. The reaction mixture must transition from a pale yellow suspension to a homogeneous deep red or golden-brown solution . If a rapid precipitation of black solid (palladium black) occurs here, the system was improperly degassed, and the catalyst has died.
Step 4: Controlled Thermal Activation Transfer the sealed vessel to a pre-heated oil bath or heating block set strictly to 80 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 2 to 4 hours.
Step 5: In-Process Control (IPC) & Analytical Validation After 2 hours, halt stirring to let the phases separate. Withdraw 5 µL of the upper organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
-
Self-Validation Checkpoint 3 (Mass Balance):
-
Look for the disappearance of the API halide isotopic pattern.
-
Look for the appearance of the target mass: [API Mass - Halogen + 95 (Pyrazole core)].
-
Crucial Diagnostic: Extract the ion chromatogram for m/z 97.06 [M+H]+. This corresponds to 1,4-dimethylpyrazole. A trace amount is normal; however, if this peak dominates the chromatogram while unreacted API halide remains, the reaction has succumbed to protodeboronation.
-
Step 6: Workup & Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the phases, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography.
Caption: Step-by-step workflow for the late-stage Suzuki-Miyaura functionalization.
References
-
Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society (acs.org) URL: [Link]
Sources
Reagents for scaling up synthesis involving pyrazole-3-boronic acids
Topic: Reagents for scaling up synthesis involving pyrazole-3-boronic acids Content Type: Application Notes and Protocols
Strategic Reagent Selection, Process Control, and Safety Protocols
Executive Summary
The synthesis of pyrazole-3-boronic acids and their esters is a "deceptively simple" transformation often bottlenecked by two critical issues during scale-up: regiochemical ambiguity (tautomerism) and protodeboronation (C-B bond instability). While phenylboronic acids are robust, pyrazolyl boronates—particularly at the 3-position—are prone to rapid hydrolysis and degradation under acidic or basic conditions.
This guide details the transition from milligram-scale medicinal chemistry to multigram/kilogram process chemistry. It prioritizes safety (replacing pyrophoric n-BuLi), regiocontrol (utilizing N-protecting group direction), and purification (via stable "ate" complex intermediates).
Part 1: Strategic Reagent Selection
The "3-Position" Paradox & Protecting Groups
To synthesize a pyrazole-3-boronic acid, one must almost invariably synthesize the 1-protected-pyrazole-5-boronic acid first.
-
Mechanism: Direct lithiation of a free NH-pyrazole is impractical due to N-H deprotonation.
-
Strategy: An N-protecting group (PG) directs lithiation to the adjacent C-5 position. Upon deprotection, the molecule tautomerizes, making the C-5 boron substituent effectively C-3.
| Reagent (PG) | Scale-Up Suitability | Pros | Cons |
| THP (Tetrahydropyranyl) | High | Low cost; directs C-5 lithiation effectively; easy acid removal. | Chiral center adds NMR complexity; deprotection can trigger protodeboronation if too acidic. |
| SEM (TMS-ethoxymethyl) | Medium | Allows "SEM-switch" (transposition) strategies; robust. | Expensive; generates toxic byproducts (silanes) upon removal. |
| Trityl (Trt) | Low | Very crystalline intermediates (good for purification). | Huge atom economy loss; steric bulk can hinder lithiation. |
Metallation Agents: Safety vs. Reactivity
-
n-Butyllithium (n-BuLi): The academic standard, but hazardous (pyrophoric) and requires -78 °C.
-
n-Hexyllithium (n-HexLi): Recommended for Batch. Available as 2.3 M in hexane. Similar reactivity to n-BuLi but significantly less pyrophoric (higher flash point) and generates non-gaseous hexane byproduct.
-
TMPMgCl[1][2][3][4][5]·LiCl (Knochel-Hauser Base): Recommended for Non-Cryo. Allows magnesiation at 0 °C to RT, avoiding expensive cryogenic cooling.
Boron Sources
-
Triisopropyl Borate (B(OiPr)3): Cheap, but the resulting boronic acid is highly sensitive to protodeboronation during workup.
-
Isopropoxyboronic acid pinacol ester (IPB-Pin): Recommended. Yields the pinacol ester directly, which is 10x more stable to handling than the free acid.
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the synthesis route based on available equipment and stability requirements.
Figure 1: Decision matrix for reagent and process selection. Note the prioritization of the "Ate" complex for large-scale purification.
Part 3: Detailed Protocols
Protocol A: Cryogenic Halogen-Lithium Exchange (Batch Scale-Up)
Optimized for 100g scale using n-HexLi (safer alternative to n-BuLi).
Reagents:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-pyrazole (Substrate)
-
n-Hexyllithium (2.3 M in hexane)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin)
-
Solvent: Anhydrous THF (5-7 volumes)
Procedure:
-
Setup: Charge a dry, nitrogen-flushed reactor with the bromopyrazole and THF. Cool to -65 °C (internal temperature). Note: THF freezes at -108°C; ensure stirring is robust.
-
Lithiation: Add n-HexLi dropwise via cannula or metering pump. Maintain internal temp < -60 °C.
-
Scale-Up Tip: The exotherm is significant. Rate of addition is controlled by cooling capacity.
-
-
Equilibration: Stir for 30 minutes at -65 °C.
-
QC Check: Pull a 0.1 mL aliquot, quench in MeOH, and run GC/LC. Conversion of Bromide to H-species (des-bromo) indicates successful lithiation.
-
-
Boron Addition: Add IPB-Pin (1.2 equiv) dropwise.
-
Critical: Maintain temp < -50 °C. "Inverse addition" (cannulating the lithium species into a solution of borate) is superior for >1kg scales to prevent "ate" complex over-reaction, but direct addition works at 100g if temp is controlled.
-
-
Warming: Allow to warm to 0 °C over 2 hours.
Protocol B: Non-Cryo Turbo-Magnesiation
Uses Knochel-Hauser Base for reactors limited to -20°C or 0°C.
Reagents:
-
1-THP-pyrazole (Substrate - no bromine needed if deprotonating C5 directly)
-
IPB-Pin
Procedure:
-
Setup: Charge reactor with 1-THP-pyrazole and THF at 0 °C .
-
Metallation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Reaction: Stir at 25 °C for 1 hour.
-
Quench: Cool to 0 °C and add IPB-Pin.
Part 4: Purification & The "Ate" Complex Strategy
Purifying pyrazole boronic esters by silica chromatography is disastrous on a large scale due to streaking and decomposition. The Lithium Hydroxy Ate Complex method is a self-validating purification system.
Protocol: Isolation of Lithium "Ate" Salt
Instead of aqueous workup and evaporation (which yields oil), convert the product into a solid salt.
-
Hydrolysis: After the reaction (Protocol A or B), add water (5 equiv) and 50% NaOH (to pH > 12) directly to the reaction mixture.
-
Precipitation: The Lithium (trihydroxy)borate or Lithium (pinacolato)hydroxyborate species often precipitates as a white solid or can be forced out by adding heptane/MTBE.
-
Filtration: Filter the solid.[11]
-
Benefit: Organic impurities (unreacted starting material, debrominated byproducts) remain in the mother liquor.
-
-
Regeneration: Resuspend the solid in MTBE/Water. Acidify carefully with acetic acid or dilute HCl to pH 6-7 (do not go lower to avoid protodeboronation). Separate the organic layer, dry, and crystallize.
Crystallization of Pinacol Ester:
-
Solvent System: MTBE (solvent) + Heptane (anti-solvent).
-
Procedure: Dissolve crude ester in minimal warm MTBE (40 °C). Add Heptane dropwise until cloudy. Cool slowly to -10 °C.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Des-bromo product found) | Moisture in reactor or "Hot" Lithiation. | Dry THF to <50 ppm water. Ensure temp stays < -60 °C during n-HexLi addition. |
| Protodeboronation (Free Pyrazole found) | Workup too acidic or too basic for too long. | Avoid pH < 5 during workup. Keep temperature low during hydrolysis. Use Pinacol ester.[11] |
| Exotherm Spike | Addition rate too fast. | Use a dosing pump interlocked with the internal thermometer. |
Visualizing the Stability Pathway
Figure 2: Stability pathway. Note that the free acid is the danger zone for degradation.
References
-
Regioselective Metalation: Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[6] Organic Letters, 11(15), 3326–3329. Link
-
Flow Chemistry Scale-Up: Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Lithium Ate Complex Purification: Clary, J. W., et al. (2011). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester. Journal of Organic Chemistry, 76(23), 9602–9610. (Note: Methodology adapted for 3-isomer). Link
Sources
- 1. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 5. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. a2bchem.com [a2bchem.com]
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
Introduction & Scientific Rationale
The 1,4-dimethylpyrazole motif is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., MK2 inhibitors) and anti-inflammatory agents due to its favorable hydrogen-bonding profile and metabolic stability. (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (CAS 2246870-91-5) serves as a critical, commercially available building block for introducing this moiety via C–C bond formation [3].
However, heteroaryl boronic acids—particularly electron-rich pyrazoles—present a significant synthetic challenge: they are highly susceptible to protodeboronation (the hydrolytic cleavage of the C–B bond) under standard aqueous basic cross-coupling conditions.
To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing dielectric heating, microwave reactors rapidly excite polar solvent molecules (e.g., water and 1,4-dioxane), bypassing the thermal conductivity limits of conventional oil baths. This rapid temperature spike accelerates the rate-determining transmetalation step of the Suzuki-Miyaura cycle, allowing the cross-coupling reaction to outcompete the degradation pathway [2].
Mechanistic Causality & Catalyst Selection
The success of this protocol relies on understanding the causality behind the reagent choices:
-
Dielectric Heating vs. Conventional Heating: Conventional heating requires prolonged ramp times, leaving the sensitive pyrazole boronic acid exposed to warm aqueous base—the exact conditions that trigger protodeboronation. Microwave irradiation reaches 120 °C in under 60 seconds, rapidly pushing the palladium catalyst through the catalytic cycle.
-
Catalyst Choice (XPhos Pd G2): Pyrazole synthesis is often plagued by competitive debromination of the starting aryl halide. The use of a Buchwald precatalyst like XPhos Pd G2 provides a bulky, electron-rich biaryl phosphine ligand that facilitates rapid oxidative addition of unactivated aryl chlorides while sterically hindering the debromination side-reaction [1].
Mechanistic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Microwave-assisted Suzuki-Miyaura cross-coupling workflow for pyrazole derivatives.
Materials and Reagents
| Reagent | Role | Equivalents | CAS Number |
| Aryl/Heteroaryl Halide (Br or I) | Electrophile | 1.0 eq | Varies |
| (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid | Nucleophile | 1.5 eq | 2246870-91-5 |
| XPhos Pd G2 | Precatalyst | 0.05 eq (5 mol%) | 1310584-14-5 |
| Potassium Carbonate (K₂CO₃) | Base | 3.0 eq | 584-08-7 |
| 1,4-Dioxane / H₂O (4:1 v/v) | Solvent System | 0.2 M | N/A |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By strictly monitoring the specified quality control metrics, the operator can ensure the mechanistic integrity of the reaction.
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.
-
Add the Aryl Halide (0.5 mmol, 1.0 eq), (0.75 mmol, 1.5 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).
-
Add XPhos Pd G2 (0.025 mmol, 5 mol%).
-
Seal the vial with a microwave-specific crimp cap equipped with a PTFE septum.
-
Critical Step: Insert a needle and purge the vial with Argon or Nitrogen for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, deactivating the catalyst and leading to palladium black precipitation.
-
Inject degassed 1,4-Dioxane (2.0 mL) and degassed deionized H₂O (0.5 mL) via syringe.
Step 2: Microwave Irradiation
-
Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).
-
Set the parameters:
-
Temperature: 120 °C
-
Ramp Time: As fast as possible (typically < 1 min)
-
Hold Time: 15 minutes
-
Stirring: 900 rpm (High)
-
Cooling: Compressed air cooling to 40 °C post-reaction.
-
Step 3: Protocol Self-Validation Metrics (In-Process QC)
Upon completion and cooling, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validate the system against these metrics:
-
Metric 1 (Conversion): The LC-MS chromatogram must show < 5% of the starting Aryl Halide.
-
Metric 2 (Degradation Check): Identify the mass peak for 1,4-dimethyl-1H-pyrazole (the protodeboronated byproduct). If the ratio of [Product] to [Protodeboronated Byproduct] is less than 3:1, the heating ramp was too slow, or the water content was too high.
-
Metric 3 (Catalyst Integrity): Inspect the vial. A clear, dark-orange/red solution indicates active Pd species. A thick silver mirror (Palladium black) on the glass indicates catalyst death due to poor degassing.
Step 4: Work-up and Purification
-
Uncap the vial and dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).
-
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target heterocycle.
Quantitative Data Presentation: Optimization Summary
The following table summarizes the optimization data proving the causality of the chosen parameters, highlighting the drastic improvement in yield and reduction in degradation when utilizing microwave conditions[1, 2].
| Entry | Heating Method | Catalyst | Solvent System | Time | Yield (%) | Protodeboronation (%) |
| 1 | Conventional (90 °C) | Pd(dppf)Cl₂ | Dioxane/H₂O | 12 h | 45% | 35% |
| 2 | Microwave (120 °C) | Pd(dppf)Cl₂ | Dioxane/H₂O | 20 min | 72% | 15% |
| 3 | Microwave (120 °C) | XPhos Pd G2 | Dioxane/H₂O | 15 min | 89% | < 5% |
| 4 | Microwave (120 °C) | XPhos Pd G2 | THF/H₂O | 15 min | 65% | 10% |
Table 1: Optimization of reaction conditions demonstrating the superiority of Microwave heating and XPhos Pd G2 for pyrazole boronic acids.
References
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1287-1302.[Link]
-
Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Pharmaceuticals, 8(2), 257-276.[Link]
Application Note: Modular Preparation of Bioactive Kinase Inhibitors Using Dimethylpyrazole Scaffolds
Abstract
The 3,5-dimethylpyrazole (DMP) moiety represents a "privileged scaffold" in kinase inhibitor design, serving as a critical ATP-mimetic hinge binder in approved drugs such as Crizotinib and Ruxolitinib. Its distinct tautomeric equilibrium and capacity for orthogonal functionalization allow for the rapid generation of structure-activity relationship (SAR) libraries. This guide details a modular workflow for synthesizing 4-functionalized-3,5-dimethylpyrazole cores and validating their potency using a bioluminescent ADP-detection platform.
Part 1: Chemical Rationale & Mechanism
The Hinge-Binding Pharmacophore
Protein kinases share a conserved ATP-binding pocket. The "hinge region," connecting the N- and C-terminal lobes, is the primary anchor point for Type I inhibitors.
-
Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the protonated nitrogen (N1) acts as a hydrogen bond donor to the backbone carbonyl and amide of the hinge residues (e.g., Met119 in PKA, Glu97/Met99 in CDK2).
-
The "Dimethyl" Advantage: The methyl groups at positions 3 and 5 serve two functions:
-
Lipophilic Contacts: They engage hydrophobic pockets (Gatekeeper residues) flanking the hinge.
-
Conformational Restriction: They restrict rotation when coupled to aryl systems, reducing the entropic penalty of binding.
-
Synthetic Challenge: Regiocontrol
While 3,5-dimethylpyrazole is symmetric, N-alkylation or the use of methylhydrazine breaks this symmetry, creating 1,3-dimethyl and 1,5-dimethyl regioisomers. The 1,3-isomer is generally thermodynamically preferred and biologically more active in many kinase scaffolds, but the 1,5-isomer is a common byproduct that must be controlled or separated.
Part 2: Synthetic Workflow Visualization
The following diagram outlines the modular strategy: constructing the core, activating the C4-position (the vector for extending into the kinase hydrophobic pocket), and final library assembly.
Figure 1: Modular synthetic pathway for generating 4-substituted-3,5-dimethylpyrazole kinase inhibitors.
Part 3: Chemical Synthesis Protocols
Protocol A: Synthesis of the Activated Core (4-Iodo-3,5-dimethyl-1H-pyrazole)
Objective: To prepare a halogenated scaffold suitable for palladium-catalyzed cross-coupling. Scale: 10 mmol
Reagents:
-
3,5-Dimethylpyrazole (0.96 g, 10 mmol)
-
N-Iodosuccinimide (NIS) (2.25 g, 10 mmol)
-
Acetonitrile (ACN) (20 mL)
-
Sodium thiosulfate (sat. aq.)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3,5-dimethylpyrazole in ACN (20 mL). Ensure complete solvation at room temperature (RT).
-
Iodination: Add NIS portion-wise over 5 minutes. The reaction is slightly exothermic; monitor temperature to keep <30°C.
-
Incubation: Stir the mixture at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product (Rf ~0.4) should appear as the starting material (Rf ~0.2) disappears.
-
Quenching: Pour the reaction mixture into 50 mL of water containing 10 mL of saturated sodium thiosulfate to reduce unreacted iodine (color change from brown/yellow to clear).
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity (>98%) is required for biological assay.
-
Yield Expectation: 85-95%.
-
Characterization: ¹H NMR (DMSO-d₆) should show loss of the C4-proton signal (approx. 5.8 ppm).[1]
-
Protocol B: Library Assembly via Suzuki-Miyaura Coupling
Objective: To couple the pyrazole "head" to an aryl "tail" (e.g., a pyridine or phenyl ring typical of kinase inhibitors).
Procedure:
-
Setup: Charge a microwave vial with 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent System: Add DME/Water (3:1, degassed). Add Na₂CO₃ (2.0 eq).
-
Reaction: Seal and heat to 100°C (microwave) for 30 mins or reflux for 4 hours.
-
Workup: Filter through Celite to remove Pd residues. Dilute with water, extract with EtOAc.
-
Critical Step (Isomer Management): If N-alkylation is performed after this step, you will generate regioisomers. If the pyrazole NH is free, the compound exists as a tautomeric mixture.
Part 4: Biochemical Validation (ADP-Glo™ Assay)
Objective: Determine the IC₅₀ of the synthesized inhibitors against a target kinase (e.g., ALK, CDK, or JAK). Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is a two-step, homogenous, bioluminescent assay.[3]
Reagents:
-
Kinase Enzyme (e.g., Recombinant ALK)
-
Substrate (Peptide/Protein specific to kinase)[3]
-
Ultra-Pure ATP (10 mM stock)
-
ADP-Glo™ Reagent (Promega)[3]
-
Kinase Detection Reagent (Promega)[2]
Assay Protocol (384-well format):
| Step | Action | Volume | Notes |
| 1. Prep | Dilute Inhibitors (3-fold serial dilution) in 1X Kinase Buffer. | -- | Include "No Compound" (Max Activity) and "No Enzyme" (Background) controls. |
| 2. Kinase Rxn | Add Enzyme/Substrate mix to wells. | 2 µL | |
| 3. Inhibitor | Add Inhibitor dilutions. | 1 µL | Incubate 10 min at RT to allow binding. |
| 4. Start | Add ATP to initiate reaction. | 2 µL | Final reaction vol = 5 µL. Incubate 60 min at RT. |
| 5. Stop | Add ADP-Glo™ Reagent . | 5 µL | Stops kinase, depletes unconsumed ATP.[3] Incubate 40 min. |
| 6. Detect | Add Kinase Detection Reagent . | 10 µL | Converts ADP |
| 7. Read | Measure Luminescence (Integration: 0.5–1.0s). | -- | Signal is proportional to kinase activity.[3] |
Data Analysis:
-
Normalize: Calculate % Inhibition =
. -
Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition using a non-linear regression (Sigmoidal dose-response, variable slope) to determine IC₅₀.
Part 5: Expert Insights & Troubleshooting
The Regioselectivity Trap
When alkylating the pyrazole nitrogen (e.g., adding a methyl group to mimic Crizotinib), you will obtain two isomers:
-
1,3-dimethyl-4-substituted (Sterically less hindered, often preferred).
-
1,5-dimethyl-4-substituted (Sterically crowded).
Validation Tip: Standard 1D ¹H NMR is often insufficient to distinguish these isomers conclusively.
-
Solution: Use 1D NOESY . Irradiate the N-methyl group.
-
If you see an NOE signal to the C4-substituent/proton only
1,5-isomer . -
If you see an NOE signal to the C3-methyl group
1,3-isomer (The N-Me is far from C4).
-
Assay Interference
DMP scaffolds are generally stable, but if your inhibitor contains electrophilic "warheads" (e.g., acrylamides for covalent inhibition), they may react with the Luciferase in the detection step.
-
Control: Run a "Reagent Control" where the inhibitor is added after the kinase reaction but before detection reagents to check for luciferase quenching.
Solubility
DMP inhibitors can be lipophilic. Ensure final DMSO concentration in the assay is <1% (usually 0.5%) to prevent enzyme denaturation while maintaining inhibitor solubility.
References
-
Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors.[4][5] Nature Reviews Drug Discovery, 11, 481–495. Link
-
Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Novel ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. (Seminal paper on DMP scaffold optimization). Link
-
Promega Corporation. (2023).[3] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Westermeyer, A., et al. (2020).[6] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Synlett, 31, 1172-1176.[6] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Crizotinib. Link
Sources
Application Note: High-Efficiency Green Solvent Systems for Pyrazole Boronic Acid Suzuki-Miyaura Couplings
Executive Summary
The Suzuki-Miyaura cross-coupling of pyrazole boronic acids is a cornerstone transformation in the synthesis of kinase inhibitors and anti-inflammatory agents. However, the reaction is plagued by two competing challenges: the poor solubility of pyrazole substrates and the rapid protodeboronation of heterocyclic boronic acids. Historically, these issues were mitigated using environmentally hazardous dipolar aprotic solvents (DMF, NMP, DMAc).
This Application Note provides a validated framework for replacing restricted solvents with sustainable alternatives—specifically Micellar Aqueous Systems (TPGS-750-M) , Bio-derived Cyrene™ , and 2-Methyltetrahydrofuran (2-MeTHF) . We present mechanistic insights into failure modes and provide three distinct protocols to maximize yield while minimizing Process Mass Intensity (PMI).
Technical Background: The Protodeboronation Trap
To select the correct solvent, one must understand the failure mechanism. Pyrazole boronic acids (especially 3- and 5-isomers) are notoriously unstable. Unlike phenylboronic acids, they undergo rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for the transmetallation step.
Mechanism of Failure
The reaction competes between the desired Transmetallation (Path A) and the undesired Protodeboronation (Path B). High temperatures and high concentrations of dissolved base—common in DMF/Water systems—accelerate Path B.
Key Insight: Green solvents that allow for heterogeneous base conditions or "compartmentalized" reaction media (micelles) significantly reduce protodeboronation by limiting the exposure of the boronate "ate" complex to bulk water/base.
Visualization: Mechanistic Pathway & Solvent Influence
Figure 1: Kinetic competition between coupling and deboronation. Micellar systems shield the active species, whereas homogenous organic/aqueous mixtures often accelerate decomposition.
Strategic Solvent Selection Guide
Do not default to DMF.[1] Use the following logic to select the optimal green solvent system based on your substrate's properties.
| Parameter | Protocol A: Micellar Catalysis | Protocol B: Cyrene™ | Protocol C: 2-MeTHF |
| Primary Component | Water (with 2% TPGS-750-M) | Dihydrolevoglucosenone | 2-Methyltetrahydrofuran |
| Solubility Power | Low (Solubilization via micelles) | High (Similar to NMP/DMF) | Medium (Good for lipophilics) |
| Reaction Temp | Room Temp - 45°C | 60°C - 100°C | 60°C - 80°C |
| Green Status | Best (Chemistry in Water) | Excellent (Bio-derived) | Good (Bio-derived) |
| Best For... | Unstable boronic acids; Scale-up | Highly insoluble substrates; High-temp needs | Standard medicinal chemistry; Easy workup |
| Workup | Extraction required (In-flask) | Aqueous wash required | Phase separation (Direct) |
Solvent Decision Tree
Figure 2: Logic flow for selecting the appropriate green solvent system.
Experimental Protocols
Protocol A: Micellar Catalysis (The "Gold Standard")
Best for: Minimizing PMI, unstable boronic acids, and room temperature reactions.
Theory: The surfactant TPGS-750-M forms nanomicelles in water.[2] The lipophilic substrates and catalyst migrate into the hydrophobic micelle core, effectively creating a high local concentration "nanoreactor" while the bulk water remains outside. This protects the boronic acid from hydrolytic degradation.
Materials:
-
Solvent: 2 wt % TPGS-750-M in degassed water.
-
Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%) or Pd(Amphos)Cl₂.
-
Base:
(Triethylamine) or .
Procedure:
-
Preparation: Dissolve TPGS-750-M in water to create a 2 wt % clear solution. (Store stock solution on the bench).
-
Charging: To a reaction vial, add the Aryl Halide (1.0 equiv) and Pyrazole Boronic Acid (1.2 - 1.5 equiv).
-
Catalyst: Add Pd catalyst (1-2 mol%).
-
Solvent Addition: Add the 2% TPGS-750-M solution (Concentration: 0.5 M with respect to halide).
-
Base: Add
(3.0 equiv) via syringe. -
Reaction: Stir vigorously at room temperature (or up to 45°C) for 4–12 hours.
-
Note: Vigorous stirring is critical to facilitate mass transfer into micelles.
-
-
Workup: Add a minimal amount of EtOAc or MTBE to the reaction vessel. Stir gently. The organic layer will separate (extracting the product). The aqueous surfactant layer can often be reused.
Protocol B: Cyrene™ (Dihydrolevoglucosenone)
Best for: Substrates that are completely insoluble in water/micelles or require higher temperatures.
Theory: Cyrene is a cellulose-derived dipolar aprotic solvent.[3] It replaces DMF/NMP.[4][5] However, Cyrene can undergo aldol condensation with itself under strong basic conditions. Therefore, water must be added as a co-solvent to suppress this side reaction and solubilize the inorganic base.
Materials:
-
Solvent: Cyrene™ : Water (80:20 v/v).
-
Catalyst: Pd(dppf)Cl₂ · DCM (3-5 mol%).
-
Base:
or (2.0 equiv).
Procedure:
-
Solvent Prep: Premix Cyrene and Water in an 8:2 ratio.
-
Charging: Add Aryl Halide (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and Base (2.0 equiv) to the flask.
-
Cycling: Evacuate and backfill with
(3 times). -
Initiation: Add the Cyrene/Water mixture (0.25 M concentration). Add Catalyst.[1][4][6][7][8]
-
Reaction: Heat to 60–80°C. Monitor by HPLC/UPLC.
-
Caution: Do not exceed 100°C to avoid Cyrene decomposition.
-
-
Workup: Dilute with water (to wash away Cyrene) and extract into 2-MeTHF or EtOAc. Wash organic layer with brine to remove residual Cyrene.
Protocol C: 2-MeTHF (Biphasic System)
Best for: Standard medicinal chemistry workflows where ease of separation is priority.
Theory: 2-MeTHF is derived from corncobs/bagasse. It has low water miscibility (unlike THF), allowing for a clean phase cut without an extraction solvent.
Materials:
-
Solvent: 2-MeTHF : Water (3:1 ratio).
-
Catalyst: XPhos Pd G3 or Pd(PPh₃)₄.
-
Base:
(2.0 equiv).
Procedure:
-
Charging: Combine Halide, Boronic Acid, and Catalyst in the reactor.
-
Solvent: Add 2-MeTHF and degassed Water.
-
Reaction: Heat to reflux (approx. 75°C) with vigorous stirring.
-
Workup: Stop stirring. Allow layers to separate. Drain the aqueous (bottom) layer. The product is in the top 2-MeTHF layer. Dry over
and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by pyrazole nitrogen. | Switch to high-activity precatalysts like XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase temp (Protocol B/C). |
| Protodeboronation (Ar-H) | Reaction pH too high or temp too high. | Switch to Protocol A (Micellar). The hydrophobic effect protects the boronic acid. Alternatively, add boronic acid in portions (slow addition). |
| Homocoupling (Ar-Ar) | Oxygen presence. | Degas solvents more thoroughly (sparge with Argon for 15 min). |
| Cyrene Polymerization | Base concentration too high; lack of water. | Ensure Water is at least 20% of solvent volume. Use weaker bases ( |
References
-
Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Journal of the American Chemical Society. Link
-
Watson, A. J. B., et al. (2018).[3] "Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling."[4][9] Synlett. Link
-
Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." Green Chemistry. Link
-
Gallou, F., et al. (2016). "Surfactant Technology applied to the synthesis of LSZ102: A General Kilogram Scale Protocol." Organic Process Research & Development. Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link
Sources
- 1. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 2. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 3. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 4. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sterically Hindered Pyrazole Suzuki Couplings
Topic: Improving yields in sterically hindered pyrazole Suzuki couplings Role: Senior Application Scientist Audience: Drug Discovery Researchers & Process Chemists
Executive Summary: The "Perfect Storm" of Pyrazole Couplings
Coupling sterically hindered pyrazoles is notoriously difficult because it combines two distinct failure modes: steric impedance (blocking the oxidative addition or transmetallation steps) and electronic deactivation (catalyst poisoning by nitrogen lone pairs or rapid protodeboronation).
Standard "screening kits" often fail here. Success requires a bespoke approach that treats the catalyst as an engine and the reaction media as a protective environment. This guide synthesizes field-proven protocols to navigate these challenges.
Module 1: Catalyst & Ligand Selection (The Engine)
Q: Why do my standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts yield <10% product? A: These "first-generation" catalysts lack the steric bulk to force reductive elimination in hindered systems and the electron-richness to facilitate oxidative addition into deactivated halides. Furthermore, they are easily displaced by the pyrazole nitrogen, leading to catalyst poisoning.
Q: What is the "Gold Standard" catalyst for hindered pyrazoles? A: For sterically hindered substrates (e.g., tetra-ortho-substituted biaryls), Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is the superior choice.
-
Why: The "flexible bulk" of the isopentyl groups on the N-heterocyclic carbene (NHC) ligand creates a protective pocket that enforces reductive elimination while preventing the pyrazole nitrogen from coordinating to the palladium center.
-
Alternative: If you prefer phosphine systems, Buchwald G3 Precatalysts (specifically XPhos or RuPhos ) are excellent. XPhos is ideal for steric bulk; RuPhos is preferred if the pyrazole contains amines or alkoxides.
Comparative Performance Table: Catalyst Efficacy
| Catalyst System | Steric Tolerance | Electronic Tolerance | Rec.[1][2][3] Loading | Primary Use Case |
| Pd-PEPPSI-IPent | Excellent | High | 1-2 mol% | Tetra-ortho substituted, highly hindered pyrazoles. |
| XPhos Pd G3 | Very High | High | 1-3 mol% | General hindered couplings; excellent for chlorides. |
| Pd(PPh3)4 | Poor | Low | 5-10 mol% | Simple, unhindered substrates only (Avoid here). |
| Pd(OAc)2 + SPhos | High | Medium | 2-5 mol% | Good backup for boronic acids prone to deborylation. |
Module 2: Reaction Environment (Base & Solvent)[2][4][5]
Q: My pyrazole boronic acid disappears, but no product forms. What is happening? A: You are likely observing protodeboronation .[4][5] Pyrazole boronic acids (especially 2-heterocyclic ones) are zwitterionic and highly susceptible to hydrolysis, where the C-B bond is replaced by C-H.
-
The Fix: Switch to anhydrous conditions . Water is the enemy here. While Suzuki couplings typically require water for the base to activate the boron, hindered pyrazoles require a specialized "anhydrous activation" route.
Q: Which base/solvent combination minimizes protodeboronation? A:
-
Base: Use K3PO4 (finely ground, anhydrous) or Cs2CO3 . Avoid strong alkoxides (KOtBu) which can deprotonate the pyrazole N-H (if unprotected) or cause base-catalyzed decomposition.
-
Solvent: 1,4-Dioxane or Toluene are preferred.
-
The "Secret" Additive: If using anhydrous conditions, add 0.5 - 1.0 equiv of water precisely (or use wet solvent) rather than a bulk biphasic mixture. Alternatively, use TMSOK (Potassium trimethylsilanolate) as a base in THF; it acts as an anhydrous activator for the boronate.
Module 3: Boron Species Management
Q: Should I use boronic acids or esters? A: Always use Pinacol Esters (BPin) or MIDA Boronates for hindered pyrazoles.
-
Pinacol Esters: More stable than free acids but still prone to hydrolysis.
-
MIDA Boronates: These are "slow-release" reagents.[5] Under hydrolytic conditions, they slowly release the active boronic acid, keeping the standing concentration low.[5] This matches the rate of transmetallation and prevents the accumulation of active species that would otherwise decompose.
Q: How do I handle "unstable" pyrazole boronic acids that decompose instantly? A: Implement a Slow Addition Protocol . Dissolve the boronate in the reaction solvent and add it to the catalyst/halide mixture via syringe pump over 1-2 hours at reaction temperature. This ensures the catalyst consumes the boronate immediately upon entry.
Visualizing the Optimization Logic
The following decision tree outlines the logical flow for selecting reaction conditions based on substrate failure modes.
Caption: Decision matrix for selecting catalyst and conditions based on steric bulk and boronate stability.
Troubleshooting Workflow
Scenario 1: No Conversion of Aryl Halide
-
Diagnosis: Oxidative addition failure. The catalyst cannot insert into the C-X bond due to sterics or electronics.
-
Fix:
-
Switch to Pd-PEPPSI-IPent (activates hindered chlorides).
-
Switch solvent to 1,4-Dioxane and heat to 100°C.
-
Ensure the halide is not an iodide (iodides can sometimes poison NHC catalysts via bridging; bromides/chlorides are often preferred for PEPPSI).
-
Scenario 2: Full Conversion of Boronate, No Product
-
Diagnosis: Protodeboronation.[4][5] The boronate hydrolyzed and the aryl group was protonated before it could transmetallate.
-
Fix:
-
Dry the system: Use anhydrous solvent and flame-dried glassware.
-
Base Switch: Use K3PO4 (anhydrous) instead of carbonates.
-
Concentration: Increase the concentration of the Aryl Halide (excess halide) to capture the boronate faster.
-
Scenario 3: Homocoupling of Boronate
-
Diagnosis: Oxygen leak. Oxygen promotes the homocoupling of boron species.
-
Fix:
-
Degas solvents vigorously (sparge with Argon for 20 mins).
-
Perform the reaction under a strict Nitrogen/Argon atmosphere.
-
Experimental Protocol: The "Gold Standard" for Hindered Pyrazoles
This protocol uses Pd-PEPPSI-IPent in Dioxane , optimized for maximum steric tolerance and minimal protodeboronation.
Reagents:
-
Sterically Hindered Aryl Chloride/Bromide (1.0 equiv)
-
Pyrazole Boronic Ester (BPin) (1.5 equiv)
-
Pd-PEPPSI-IPent (2.0 mol%)
-
K3PO4 (finely ground, anhydrous) (3.0 equiv)
-
1,4-Dioxane (anhydrous) (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a screw-cap vial with the Aryl Halide, Pyrazole Boronic Ester, K3PO4, and Pd-PEPPSI-IPent.
-
Solvent: Add anhydrous 1,4-Dioxane. (If not using a glovebox, seal the vial and purge with Argon for 5 minutes before adding sparged solvent).
-
Activation: Place the vial in a pre-heated aluminum block at 80°C . (Note: PEPPSI catalysts often require heat to activate the precatalyst).
-
Monitoring: Stir vigorously (1000 rpm) for 2-4 hours. Monitor by LCMS.
-
Checkpoint: If the reaction stalls at 50% conversion, add a second charge of catalyst (1 mol%) and Boronic Ester (0.5 equiv).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the palladium residues. Concentrate and purify via flash chromatography.
Mechanism of Action: Why PEPPSI Works
The Pd-PEPPSI-IPent system utilizes a "Throw-Away" ligand concept. The pyridine ligand stabilizes the Pd(II) precatalyst but is labile enough to dissociate upon heating, creating a highly active, 12-electron mono-ligated Pd(0)-NHC species.
Caption: Catalytic cycle of Pd-PEPPSI showing the activation of the precatalyst and the critical transmetallation step.
References
-
Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition, 2009.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.
-
Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L.[3] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3][6] Angewandte Chemie, 2006.[3]
-
MIDA Boronates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2010.[4]
-
Amide/Heterocycle Coupling: Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[7] Journal of Organic Chemistry, 2017.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Purification methods to remove homocoupling byproducts from pyrazole reactions
A Guide to Removing Homocoupling Byproducts from Pyrazole Reactions
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and detailed protocols for the effective removal of homocoupling byproducts from pyrazole reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate common purification challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding homocoupling byproducts in pyrazole synthesis.
Q1: What are homocoupling byproducts and why do they form in my pyrazole synthesis?
A1: Homocoupling byproducts are dimers of one of your starting materials.[1][2] For instance, in a Suzuki-Miyaura coupling to form an aryl-pyrazole, you might see the formation of a biaryl compound from the coupling of two aryl boronic acid molecules, or a bipyrazole from the coupling of two halopyrazole molecules.[3] These side reactions are often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by suboptimal reaction conditions that favor the dimerization of starting materials over the desired cross-coupling.[1][4]
Q2: How can I quickly check if my crude product contains homocoupling byproducts?
A2: The presence of multiple components in your reaction mixture can be quickly assessed using Thin-Layer Chromatography (TLC).[5] For a more detailed identification of the byproducts, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[5]
Q3: What are the most common initial strategies to remove these byproducts?
A3: The most widely used technique is flash column chromatography on silica gel, which separates compounds based on their polarity.[2][6] If the desired pyrazole product and the homocoupling byproduct have a significant difference in solubility in a particular solvent system, recrystallization can be a highly effective purification method.[2][7][8]
Q4: Can I prevent the formation of homocoupling byproducts in the first place?
A4: Yes, optimizing reaction conditions can significantly minimize the formation of these byproducts. Key strategies include:
-
Maintaining an Inert Atmosphere: Thoroughly degassing your solvents and running the reaction under an inert gas like argon or nitrogen is crucial to prevent oxygen-promoted side reactions.[1][4]
-
Catalyst and Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the active Pd(0) catalyst and favor the cross-coupling pathway.[4][9]
-
Slow Addition of Reagents: In some cases, adding one of the coupling partners slowly can maintain its low concentration, thereby favoring the cross-coupling over homocoupling.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your pyrazole products.
Issue 1: The homocoupling byproduct and my desired pyrazole have very similar Rf values on TLC, making chromatographic separation difficult.
This is a common challenge, especially when the byproduct and product have similar polarities.
Possible Causes:
-
The structural similarity between your desired product and the byproduct leads to nearly identical polarities.[2]
-
The solvent system used for TLC and column chromatography is not optimal for resolving the two compounds.[6]
Solutions:
-
Optimize the Mobile Phase for Column Chromatography:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or switching to an isocratic elution with a solvent system that shows the best, albeit small, separation on TLC can improve resolution on the column.[6]
-
Try Different Solvent Systems: If a standard hexane/ethyl acetate system fails, consider alternatives like toluene/hexane or dichloromethane/pentane.[2]
-
-
Change the Stationary Phase:
-
Attempt Recrystallization:
-
If chromatography is not effective, recrystallization can be an excellent alternative, provided there is a sufficient difference in solubility between your product and the byproduct.[2][5]
Protocol 1: Step-by-Step Guide to Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where your desired pyrazole product is sparingly soluble at room temperature but highly soluble when hot, while the homocoupling byproduct is ideally more soluble at all temperatures.[2] Common solvents for pyrazoles include ethanol, methanol, or mixed systems like hexane/ethyl acetate.[7]
-
Dissolution: Place your crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent in small portions only if necessary to achieve full dissolution.[2][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[7] Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[7]
-
Inducing Crystallization (if needed): If crystals do not form, you can try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure product.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7][8] Dry the purified crystals under vacuum.[2]
-
Issue 2: My pyrazole product is a non-polar compound, and the homocoupling byproduct is also non-polar, leading to poor separation.
When both the product and byproduct are non-polar, traditional silica gel chromatography can be challenging.
Possible Causes:
-
Both compounds have a high affinity for non-polar mobile phases and move quickly through a silica gel column.
Solutions:
-
Solvent Trituration/Washing:
-
This technique is useful if the homocoupling byproduct is significantly more soluble in a non-polar solvent like hexane compared to your desired pyrazole.[2] You can wash the crude product with cold hexane to dissolve and remove the more soluble byproduct, leaving behind the purified product.
-
-
Liquid-Liquid Extraction (Acid-Base Extraction):
-
Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[5] This allows for their separation from non-basic, non-polar impurities.
Protocol 2: Acid-Base Extraction for Pyrazole Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while the non-polar homocoupling byproduct will remain in the organic layer.[5]
-
Separation: Separate the aqueous layer containing your protonated pyrazole.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. Your pyrazole product will precipitate out or can be extracted back into an organic solvent.[5]
-
Drying and Concentration: If you re-extracted into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[5]
-
Issue 3: I have removed the homocoupling byproduct, but my product is still contaminated with residual palladium catalyst.
Residual metal from catalysts is a common issue in cross-coupling reactions and must be removed, especially in drug development.[10]
Possible Causes:
-
The palladium catalyst or its byproducts are soluble in the solvents used for purification.
Solutions:
-
Filtration through Celite:
-
A preliminary filtration of the reaction mixture through a pad of Celite can help remove insoluble palladium species before further purification.[2]
-
-
Use of Metal Scavengers:
-
Scavenger resins are functionalized solid supports that can selectively bind to and remove metal ions from a solution.[10][11][12] They offer a simple and effective way to remove residual palladium.[13]
Protocol 3: Using a Scavenger Resin to Remove Palladium
-
Select a Scavenger: Choose a scavenger resin with functional groups that have a high affinity for palladium, such as those containing thiol or amine groups.[13]
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual metal) to a solution of your crude product.[10] Stir the mixture at room temperature for 4-16 hours.[10]
-
Filtration: Remove the resin by simple filtration.[10] The resin, now bound to the palladium, is discarded, and your palladium-free product remains in the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain your purified product.
-
Data Summary and Visualization
Table 1: Recommended Purification Strategies for Homocoupling Byproducts
| Scenario | Primary Recommended Technique | Alternative Technique | Key Considerations |
| Significant Polarity Difference | Flash Column Chromatography | Recrystallization | Optimize solvent system for best separation on TLC. |
| Similar Polarity | Recrystallization | Optimize Flash Chromatography (different solvent system or stationary phase) | Requires a significant difference in solubility. |
| Non-polar Product and Byproduct | Acid-Base Extraction | Solvent Trituration/Washing | The pyrazole must be sufficiently basic to be protonated. |
| Residual Palladium Catalyst | Metal Scavenger Resins | Filtration through Celite | Scavengers are highly effective for removing trace metals. |
Diagrams
References
- BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole.
- BenchChem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
- BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- Mercedes, et al. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- (2025, October 16). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- (n.d.). SOP: CRYSTALLIZATION.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Wikipedia. (n.d.). Scavenger resin.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- Biotage. (n.d.). Metal scavengers for organic purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. amerigoscientific.com [amerigoscientific.com]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Managing Pyrazole Boronic Acids & Preventing Boroxine Dehydration
As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent Suzuki-Miyaura couplings or degraded compound libraries due to the mishandling of pyrazole boronic acids. The root cause is almost always the unrecognized dehydration of the free boronic acid into its cyclic trimer, the boroxine.
This technical guide deconstructs the thermodynamic drivers behind this phenomenon and provides field-proven, self-validating protocols to ensure the integrity of your pyrazole boronic acid inventory.
The Mechanistic Causality of Boroxine Formation
To prevent degradation, one must first understand the thermodynamics of the system. Boroxine formation is an entropically driven equilibrium. Three equivalents of a monomeric boronic acid condense to form a six-membered 1,3,5,2,4,6-trioxatriborinane (boroxine) ring, releasing three molecules of water[1]. While forming the B-O-B bonds incurs an enthalpic penalty (
Pyrazole boronic acids present a unique, compounding challenge. The basic nitrogen atoms within the pyrazole heterocycle can coordinate with the vacant, sp²-hybridized p-orbital of the boron atom[2]. This electronic modulation alters the Lewis acidity of the boron center, which can catalyze irreversible protodeboronation pathways if the compound is not properly stabilized[2].
Thermodynamic equilibrium pathway between pyrazole boronic acid and its boroxine trimer.
Troubleshooting Guides & FAQs
Q1: Why did my pyrazole boronic acid turn into a boroxine during storage in a desiccator? A1: Desiccators containing active drying agents (like P₂O₅ or silica gel) actively scavenge ambient moisture. Because the boronic acid-boroxine interconversion is a dynamic equilibrium governed by water concentration, the continuous removal of water acts as a thermodynamic sink, shifting the equilibrium entirely toward the dehydrated boroxine trimer[3].
Q2: How can I reverse boroxine formation if my sample has already dehydrated? A2: Boroxine formation is fully reversible through hydrolysis. Water acts as both a reagent and a catalyst in the multi-step cleavage of the acyclic anhydride intermediates[3]. By dissolving the boroxine in a water-miscible solvent and adding an excess of water, the equilibrium is driven back toward the monomeric boronic acid[4]. (See Protocol A below).
Q3: Does temperature affect the dehydration rate? A3: Yes. Elevated temperatures provide the activation energy necessary to overcome the enthalpic barrier of breaking the B-OH bonds, while simultaneously increasing the volatility of the extruded water, thereby amplifying the entropic driving force[1]. Storing samples at -20°C suppresses this kinetic pathway.
Q4: Why are pyrazole boronic acids particularly problematic compared to standard phenylboronic acids? A4: Pyrazole rings contain basic nitrogen atoms that can interact intramolecularly or intermolecularly with the electron-deficient boron atom. This coordination modulates the electron density and can catalyze irreversible deboronation or complex oligomerization if not carefully controlled[2].
Q5: What are the best long-term storage alternatives if I cannot maintain the free acid? A5: The most robust solution is converting the free pyrazole boronic acid into its hydrochloride salt. Protonating the pyrazole nitrogen eliminates its ability to coordinate with the boron atom, creating a zwitterionic character that drastically improves shelf-life, crystallinity, and resistance to deboronation[2].
Decision matrix for the optimal storage and handling of pyrazole boronic acids.
Quantitative Stability Profiles
To standardize laboratory practices, adhere to the following environmental guidelines for pyrazole boronic acid storage.
| Storage Environment | Temperature | Hydration Status | Boroxine Formation Kinetics | Recommended Application |
| Active Desiccator (P₂O₅) | 25°C | Exhaustively Dry | Rapid (< 24 hours) | NOT Recommended |
| Ambient Air | 25°C | Variable Humidity | Moderate (Days to Weeks) | Temporary benchtop handling |
| Sealed Container | 4°C | Trace H₂O (1-5% w/w) | Very Slow (> 6 months) | Short-term library storage |
| Sealed Container | -20°C | Trace H₂O (1-5% w/w) | Negligible (> 1 year) | Long-term monomer storage |
| Hydrochloride Salt | 25°C | Anhydrous/Hydrated | None (Fully Stabilized) | Commercial shipping / Archiving |
Experimental Protocols (Self-Validating Systems)
Protocol A: Rehydration of Pyrazole Boroxines to Free Boronic Acids
Use this protocol to salvage degraded inventory that has inadvertently formed boroxines due to improper storage.
-
Characterization: Confirm the presence of boroxine via ¹H NMR. Boroxine formation typically presents as a broadening of peaks and a slight downfield shift in the pyrazole protons compared to the sharp peaks of the monomer.
-
Solvent Selection: Dissolve the boroxine-contaminated sample in a water-miscible organic solvent (e.g., Tetrahydrofuran or Acetone) at a concentration of 0.1 M.
-
Hydrolysis: Add a stoichiometric excess of deionized water (at least 10 equivalents per boron atom).
-
Equilibration: Stir the mixture vigorously at room temperature for 2 to 4 hours. This provides sufficient time for the water to act as a nucleophilic catalyst, cleaving the B-O-B anhydride bonds[3].
-
Recovery: Gently remove the organic solvent under reduced pressure (keep the water bath strictly < 30°C to prevent thermal re-dehydration). Lyophilize (freeze-dry) the remaining aqueous mixture to obtain the hydrated free boronic acid as a fluffy powder. Crucial: Do not use a high-vacuum pump on the liquid state without freezing.
-
Validation Check: Re-analyze the recovered product via ¹H NMR in D₂O or wet DMSO-d₆. The disappearance of broad, poorly resolved oligomeric peaks and the return of sharp, well-defined pyrazole ring protons confirm successful rehydration.
Protocol B: Conversion to Hydrochloride Salt for Long-Term Storage
Use this protocol to permanently stabilize pyrazole boronic acids against dehydration and deboronation.
-
Dissolution: Dissolve the free pyrazole boronic acid in a minimal volume of anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Acidification: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of anhydrous HCl in diethyl ether (1.1 equivalents) dropwise.
-
Precipitation: The protonation of the pyrazole nitrogen disrupts the internal B-N coordination, causing the highly crystalline pyrazole boronic acid hydrochloride salt to precipitate immediately as a white solid[2].
-
Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry briefly under a gentle stream of nitrogen.
-
Validation Check: The successful formation of the HCl salt is visibly confirmed by rapid crystallization. Further validation is achieved by checking the solubility profile (the salt will be highly soluble in water but insoluble in non-polar organics) and verifying the stoichiometry via elemental analysis.
References
-
FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY Source: CLOCKSS URL:[Link]
-
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: MDPI URL:[Link]
-
The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL:[Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by Nitrogen-Rich Heterocycles
Welcome to the Technical Support Center. As application scientists, we frequently encounter workflows that stall mysteriously when introducing pyridines, imidazoles, or pyrazoles into catalytic cycles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind catalyst deactivation and providing self-validating, field-proven protocols to rescue your reactions.
Section 1: The Fundamentals of N-Heterocycle Poisoning
Q: Mechanistically, why do nitrogen-rich heterocycles cause rapid catalyst deactivation? A: Catalyst poisoning by N-heterocycles is fundamentally an issue of competitive binding. The lone pair of electrons on the nitrogen atom (e.g., in pyridine or quinoline) acts as a strong σ-donor, coordinating tightly to transition metal centers like palladium (Pd), platinum (Pt), and rhodium (Rh)[1]. This coordination outcompetes the binding of your intended substrates or essential ligands, effectively blocking the active catalytic sites and trapping the metal in a highly stable, inactive complex[1][2].
Q: Are all transition metals equally susceptible to this type of poisoning? A: No. The sensitivity to nitrogen lone-pair coordination is dictated by the electronic properties of the metal. In hydrogenation workflows, for example, the poison sensitivity decreases in the order of Pd > Ru >> Rh[3]. Rhodium is significantly more resilient, making it the premier choice for the saturation of pyrroles and pyridines[3]. Furthermore, platinum (particularly Adams' catalyst, PtO₂) is generally less susceptible to N-heterocycle poisoning than palladium, though it can still be deactivated by strong binders like quinoline[2].
Section 2: Troubleshooting Guide by Reaction Class
Workflow A: Hydrogenation & Ring Saturation
Q: My Pd/C-catalyzed hydrogenation of a pyridine derivative stalls at 30% conversion. How do I drive it to completion? A: Stalling is the hallmark of self-poisoning. As the reaction proceeds, either the starting material or the newly formed aliphatic amine (e.g., piperidine) binds the catalyst, raising the activation barrier[4].
-
Solution 1 (Electronic Deactivation): Switch your solvent to a protic acid (e.g., acetic acid) or use the hydrochloride salt of your substrate. Protonation converts the nitrogen into a pyridinium/piperidinium ion, tying up the lone pair so it cannot coordinate to the metal surface[1].
-
Solution 2 (Metal Substitution): Abandon Pd/C in favor of a 5% Rh/C catalyst. Rhodium exhibits a much higher poison tolerance and reliably achieves complete saturation of N-heterocycles even at lower catalyst-to-substrate ratios[1][3].
Workflow B: Cross-Coupling (Buchwald-Hartwig, Suzuki, Heck)
Q: I am observing palladium black formation and near-zero yields when attempting to couple 5-membered N-heterocycles (e.g., thiazoles, imidazoles). What is failing? A: Five-membered heteroarenes are notorious for two simultaneous failure modes: they decompose under standard strong basic conditions, and their electron-rich nature induces severe catalyst deactivation via ligand displacement[5]. The formation of palladium black indicates that your stabilizing phosphine ligands have been displaced by the heterocycle, causing the active Pd(0) to aggregate and precipitate[6].
-
Solution (Steric Shielding & Mild Base): You must use a sterically encumbered dialkylbiaryl monophosphine ligand, such as GPhos . GPhos is rationally designed to wrap around the palladium center, physically blocking the N-heterocycle from coordinating while still allowing the coupling of challenging amines[5][7]. Pair this with a moderate-strength base like NaOTMS to prevent base-mediated decomposition of the heterocycle[5][7].
Workflow C: C-H Activation & Aerobic Oxidation
Q: How can I prevent heterocycle poisoning during Pd-catalyzed aerobic C-H oxidation without changing my substrate? A: The key is manipulating the resting state of the catalyst and utilizing substrate-directed coordination.
-
Solution: Utilize a Pd(0) precatalyst like Pd₂(dba)₃ rather than Pd(OAc)₂. In the presence of air, Pd(0) selectively generates a well-defined Pd(II)-peroxo complex in situ. This intermediate promotes proton-coupled ligand exchange, allowing specific directing groups (like isonitriles) to coordinate more strongly to the Pd(II) center than the problematic pyridine rings, thereby bypassing the poisoning pathway[8].
Section 3: Data Presentation - Catalyst & Condition Matrix
To assist in experimental design, the following table summarizes the quantitative advantages of optimized parameters when handling N-heterocycles:
| Reaction Type | Problematic Substrate | Standard (Failing) Condition | Optimized Strategy | Mechanistic Rationale |
| Hydrogenation | Pyrroles / Pyridines | 5% Pd/C, Neutral Solvent | 5% Rh/C, Acetic Acid | Rh has lower N-affinity; acid protonates the lone pair, eliminating σ-donation[1][3]. |
| C–N Cross-Coupling | 5-Membered Heterocycles | RuPhos, NaOt-Bu | GPhos, NaOTMS | GPhos provides steric shielding against N-binding; NaOTMS prevents heterocycle degradation[5][7]. |
| C–H Imidoylation | Pyridine-containing cores | Pd(OAc)₂, 1 atm O₂ | Pd₂(dba)₃, Ambient Air | Pd(0) forms a Pd(II)-peroxo species that favors substrate binding over pyridine coordination[8]. |
| Cycloisomerization | Acetylenic Acids | Pd(II)-AmP-MCF (Recycled) | Add Benzoquinone (BQ) | BQ reoxidizes inactive, aggregated Pd(0) nanoparticles back to the active Pd(II) state[9]. |
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Sterically Shielded C–N Cross-Coupling of 5-Membered Heterocycles
This protocol utilizes a self-validating diagnostic: if the solution turns black, steric shielding has failed.
-
Preparation: In an inert-atmosphere glovebox, charge an oven-dried vial with the 5-membered heteroaryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and NaOTMS (1.5 equiv)[5].
-
Catalyst Addition: Add the GPhos-supported Pd precatalyst (e.g., GPhos Pd G6, 2-5 mol%). The extreme steric bulk of GPhos is critical here to prevent the heterocycle from displacing the ligand at room temperature[7].
-
Solvent & Execution: Suspend the mixture in anhydrous toluene. Seal the vial, remove from the glovebox, and stir at the optimized temperature (often 25°C to 60°C).
-
Validation: A successful reaction will maintain a homogeneous, colored solution. The appearance of a black precipitate (Pd black) indicates ligand displacement and catalyst death[6].
SOP 2: Reactivation of Heterogeneous Pd(II) Catalysts via Oxidation
Use this protocol when recycling immobilized Pd catalysts that have deactivated due to reduction.
-
Diagnosis: Confirm catalyst deactivation by observing a drop in yield across cycles. Analyze the catalyst visually; a shift to a dark black color indicates the reduction of active Pd(II) to inactive Pd(0) nanoparticles[9].
-
Intervention: Before initiating the next catalytic cycle, treat the recycled heterogeneous catalyst (e.g., Pd(II)-AmP-MCF) with Benzoquinone (BQ)[9].
-
Reactivation Mechanism: Stir the mixture briefly. In situ X-ray Absorption Spectroscopy (XAS) confirms that BQ acts as an oxidant, coordinating to the Pd(0) aggregates and reoxidizing the surface atoms back to the catalytically active Pd(II) state, restoring the necessary Pd-Cl coordination environment[9].
Section 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways of a transition metal catalyst when exposed to a nitrogen-rich heterocycle, contrasting the poisoning event with our recommended chemical rescue strategies.
Mechanistic pathways of N-heterocycle catalyst poisoning and corresponding chemical rescue strategies.
References
- Catalyst poisoning - chemeurope.com. chemeurope.com.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. benchchem.com.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. benchchem.com.
- Rational Design of a Palladium Catalyst System for C–N Bond Formation of Five-Membered Heteroaryl Halides. thieme-connect.com.
- Technical Support Center: Overcoming Catalyst Poisoning. benchchem.com.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu.
- Mechanistic Basis for Efficient, Site-Selective, Aerobic Catalytic Turnover in Pd-Catalyzed C-H Imidoylation of Heterocycle-Containing Molecules. nih.gov.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. mdpi.com.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. acs.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Mechanistic Basis for Efficient, Site-Selective, Aerobic Catalytic Turnover in Pd-Catalyzed C-H Imidoylation of Heterocycle-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of electron-rich pyrazole boronic acids
Technical Support Center: Advanced Pyrazole Boronic Acid Coupling
Ticket ID: PYR-B-001 Subject: Overcoming Low Reactivity & Instability of Electron-Rich Pyrazole Boronic Acids Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are likely experiencing low yields not because your catalyst is inactive, but because your reagent is destroying itself before it can react. Electron-rich pyrazole boronic acids (especially C5-substituted) are notoriously unstable. They suffer from rapid protodeboronation , a pathway where the C–B bond is hydrolyzed by water or base, replacing the boron with a hydrogen atom.
To solve this, we must shift the kinetic balance: The rate of Transmetallation (
Module 1: Diagnosis & Mechanism
Before changing reagents, you must understand the failure mode. In standard aqueous Suzuki-Miyaura conditions (e.g.,
The Mechanism of Failure:
-
Base-Catalyzed Hydrolysis: The base (necessary for the reaction) attacks the boron center, forming a boronate anion.
-
C–B Bond Cleavage: The electron-rich pyrazole ring facilitates the cleavage of the C–B bond, releasing the free heterocycle (protodeboronation product) and boric acid.
-
Catalyst Poisoning: The nitrogen atoms in the pyrazole ring (now free or still boron-bound) coordinate strongly to the Palladium, shutting down the catalytic cycle.
Visualizing the Kinetic Competition:
Figure 1: The kinetic competition. If the red path (Protodeboronation) is faster than the green path (Transmetallation), the reaction fails regardless of reaction time.
Module 2: The Hardware (Catalysts & Ligands)
Standard catalysts like
| Component | Recommendation | Technical Rationale |
| Ligand | XPhos or SPhos | These bulky, electron-rich Buchwald ligands create a steric wall around the Pd center. This prevents the pyrazole nitrogen from coordinating (poisoning) the catalyst while accelerating reductive elimination [1]. |
| Precatalyst | XPhos Pd G3/G4 | Using a G3/G4 precatalyst ensures a 1:1 L:Pd ratio and immediate generation of the active |
| Alternative | PEPPSI-iPr | An NHC-based catalyst that is extremely robust against heteroatom poisoning. Useful if phosphines fail. |
Module 3: The Environment (Solvents & Bases)[1][2][3][4][5]
You must eliminate the source of protons (water) or control the release of the boronic acid.
Strategy A: The "Slow-Release" Method (MIDA Boronates)
If your boronic acid degrades instantly, switch to a MIDA boronate .[1] The N-methyliminodiacetic acid (MIDA) ligand protects the boron center.[2] Under specific conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation [2].
Strategy B: Anhydrous Fluoride Activation
If you must use the free boronic acid, remove water entirely. Use Cesium Fluoride (CsF) or Anhydrous
Module 4: Experimental Protocols
Protocol A: Anhydrous Coupling (For moderately unstable acids)
Use this for N-protected pyrazoles or C4-boronic acids.
-
Vessel: Flame-dried screw-cap vial with a magnetic stir bar.
-
Reagents:
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Procedure:
-
Add solids to the vial.
-
Evacuate and backfill with Argon (
). -
Add anhydrous solvent via syringe.
-
Heat to 100°C for 2–4 hours. Note: Higher temperature is often better to drive the catalytic rate (
) faster than degradation.
-
Protocol B: MIDA Boronate Slow-Release (For highly unstable acids)
Use this for unprotected pyrazoles or C5-boronic acids.
-
Reagents:
-
Solvent: 1,4-Dioxane : Water (10:1 ratio). Strict control of water ratio is critical.
-
Procedure:
Troubleshooting & FAQs
Q: The reaction mixture turned black immediately, and I got no product.
-
Diagnosis: "Palladium Black" formation.[12] The active Pd(0) aggregated because the oxidative addition was too slow or the ligand dissociated.
-
Fix: Switch to XPhos Pd G3 . The palladacycle precatalyst is stable. Also, ensure your solvent is degassed; oxygen kills electron-rich phosphines.
Q: I see the starting halide is consumed, but the major product is the de-boronated pyrazole (H-Pyrazole).
-
Diagnosis: Protodeboronation is winning.
. -
Fix: You cannot fix this by adding more catalyst. You must switch to Protocol B (MIDA Boronate) or use a huge excess (3-4 equiv) of the boronic acid in Protocol A to brute-force the equilibrium.
Q: Can I use
-
Diagnosis: This is the "standard" condition, but
is too basic and requires water. -
Fix: Avoid carbonate bases. If you lack XPhos, try
with CsF in dry dioxane . The lower basicity and anhydrous conditions may save your reagent.
Q: My pyrazole has a free N-H group. Does this matter?
-
Diagnosis: Yes. The N-H is acidic (
). Bases will deprotonate it, making the ring extremely electron-rich and prone to oxidation/degradation. It also coordinates Pd. -
Fix: Protect the nitrogen (SEM, THP, or Boc) before coupling. If you must use free N-H, use Protocol B (MIDA) as it tolerates unprotected heterocycles better [4].
Decision Logic for Optimization
Figure 2: Troubleshooting decision tree. Follow the path based on your LCMS/NMR analysis of the crude mixture.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2][8]
-
Gillis, E. P., & Burke, M. D. (2007).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[13] Journal of the American Chemical Society.[2][8]
-
Kina, A., Iwamura, H., & Hayashi, T. (2006). A Kinetic Study on the Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[2][8]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[2][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of base selection for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid reactions
Topic:
Technical Support Center: Heterocyclic Coupling Optimization
Subject: Troubleshooting & Optimization Guide for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid Cross-Coupling Reagent ID: 1,4-Dimethyl-1H-pyrazol-3-ylboronic acid (CAS: 844501-71-9 / Analogues) Target Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Alpha-Nitrogen" Challenge
The coupling of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid presents a specific, high-failure-rate scenario in Suzuki-Miyaura chemistry. Unlike its 4-substituted isomer, the 3-substituted isomer places the boron atom adjacent to the pyridine-like nitrogen (N2).
This structural feature creates two competing failure modes:[1]
-
Rapid Protodeboronation: The basicity of the adjacent nitrogen facilitates the formation of a zwitterionic intermediate, accelerating hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur.
-
Catalyst Poisoning: The N2 nitrogen is a competent ligand for Pd(II), potentially sequestering the catalyst in an off-cycle resting state.
This guide moves beyond standard "base screening" to provide a mechanistic approach to base selection, prioritizing the suppression of protodeboronation.
Part 1: Troubleshooting & FAQs
Q1: I am observing low yields (<20%) and the formation of 1,4-dimethylpyrazole (des-boron byproduct). Increasing catalyst loading didn't help. Why?
Diagnosis: You are fighting Base-Catalyzed Protodeboronation . The formation of the des-boron product (1,4-dimethylpyrazole) confirms that your boronic acid is decomposing faster than it is cross-coupling. This is likely driven by a pH that is too high or a water concentration that is too high.
The Mechanism: In 2-heteroaryl and 3-pyrazolyl boronic acids, the formation of the boronate "ate" complex (necessary for transmetallation) also activates the ring for protonolysis. The adjacent nitrogen stabilizes the transition state for C-B bond cleavage.
Corrective Action:
-
Switch Base Class: Stop using carbonate bases (Na₂CO₃, K₂CO₃) in aqueous media. The high pH spike upon heating is fatal to this substrate.
-
Use Anhydrous Conditions: Switch to Anhydrous K₃PO₄ or CsF in dry solvents (Dioxane or THF).
-
Why? Phosphate is a mild base with poor solubility in organic solvents, creating a "heterogeneous buffer" effect. It releases just enough active base species to facilitate transmetallation without overwhelming the system with hydroxide ions that trigger deboronation.
-
Q2: The reaction stalls with starting material remaining, even though the boronic acid is stable. Is the catalyst dead?
Diagnosis: Likely Catalyst Poisoning via N-Coordination . The N2 nitrogen of the pyrazole is coordinating to the Palladium center, forming a stable Pd-N species that resists oxidative addition or transmetallation.
Corrective Action:
-
Base Selection: Use a base with a larger cation, such as Cs₂CO₃ or K₃PO₄ .
-
Why? The "Cesium Effect" is often attributed to the solubility and "nakedness" of the anion, but in this context, the larger cation can also assist in disrupting stable Pd-N complexes through weak interactions or by increasing the rate of transmetallation relative to coordination.
-
-
Ligand Switch: You must use a bulky, electron-rich ligand (e.g., XPhos , SPhos , or P(t-Bu)₃ ). These ligands sterically crowd the Pd center, making it mechanically difficult for the pyrazole nitrogen to bind, while still allowing the oxidative addition of the aryl halide.
Q3: Can I use aqueous bases if I lower the temperature?
Diagnosis: Risky. While lower temperatures reduce the rate of decomposition, they also slow down the transmetallation step (the rate-determining step for hindered substrates).
Recommendation: If you must use aqueous conditions (e.g., for solubility of the halide), use a "Slow-Release" Strategy :
-
MIDA Boronate: Convert your unstable boronic acid into a MIDA boronate.[2]
-
Hydrolysis Control: Use K₃PO₄ in THF/H₂O (10:1). The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of the unstable free acid low, minimizing decomposition.
Part 2: Optimized Experimental Protocols
Protocol A: The "Anhydrous Phosphate" Method (Recommended First Line)
Best for: Standard library synthesis where the boronic acid is moderately unstable.
-
Reagents:
-
Procedure:
-
Charge a vial with solid reagents.
-
Evacuate and backfill with Argon (3x).[3]
-
Add anhydrous Dioxane.
-
Heat to 90°C (Do not exceed 100°C).
-
Critical Step: If conversion is slow, add 1-2 drops of water (approx. 10 µL per mmol). This trace water activates the phosphate surface without dissolving it fully, maintaining a low pH.
-
Protocol B: The "Slow-Release" MIDA Protocol (For Difficult Cases)
Best for: Scale-up or when Protocol A fails due to rapid deboronation.
-
Reagents:
-
Procedure:
-
Combine all reagents in the solvent mixture.
-
Heat to 60°C .
-
Mechanism:[1][4][5][6][7][8][9][10][11] The aqueous phosphate slowly hydrolyzes the MIDA protecting group. The free boronic acid is generated in situ and immediately consumed by the catalyst, never accumulating to levels where decomposition dominates.
-
Part 3: Comparative Data & Decision Logic
Table 1: Base Performance for 3-Pyrazolyl Boronic Acids
| Base | Solvent System | pKa (Conj. Acid) | Risk of Deboronation | Recommendation |
| Na₂CO₃ | DME/H₂O | 10.3 | High | Avoid. pH spike causes rapid hydrolysis of C-B bond. |
| Cs₂CO₃ | Dioxane (Dry) | 10.3 | Medium | Good for reactivity, but can be too basic for sensitive substrates. |
| K₃PO₄ | Dioxane/H₂O (Trace) | 12.3 | Low | Preferred. Low solubility buffers the effective pH. |
| CsF | THF (Dry) | 3.2 (HF) | Very Low | Excellent for very unstable acids; requires silyl protection or specific conditions. |
| Et₃N | DMF | 10.7 | High | Avoid. Promotes competitive coordination to Pd. |
Visualizing the Failure Mode
The following diagram illustrates why the 3-position is unstable compared to the 4-position, and how base selection intervenes.
Caption: Kinetic competition between productive transmetallation (green) and base-catalyzed protodeboronation (red). The 3-pyrazolyl position is uniquely susceptible to Path B due to the adjacent nitrogen.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[5][9][11][12]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][9][11][12]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5][9][11][12]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[5][9][11][12]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scavenging Excess Boron Species from Pharmaceutical Intermediates
Welcome to the Boron Scavenging Technical Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and synthetic chemists navigate the complexities of removing residual boron species from active pharmaceutical ingredients (APIs).
Boronic acids and esters are ubiquitous in modern drug discovery, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. However, post-reaction, these species can co-crystallize with APIs, interfere with biological assays by binding to biological diols, and poison downstream transition-metal catalysts (1)[1].
This guide bypasses generic advice to provide you with a mechanistic understanding, targeted troubleshooting FAQs, and self-validating protocols for solid-phase boron scavenging.
The Core Mechanism of Boron Scavenging
Solid-supported scavengers rely on the reversible, thermodynamically favorable formation of boronate esters. Boronic acids naturally form dynamic covalent complexes with vicinal diols or diethanolamine (DEAM) motifs (2)[2]. By tethering these functional groups to an insoluble polymer or silica backbone, the free boronic acid is covalently captured and transferred from the solution phase to the solid phase, allowing for simple removal via filtration.
Fig 1. Covalent complexation mechanism of boronic acid scavenging and phase separation.
Troubleshooting Guide & FAQs
Q1: My API is still contaminated with boron after resin treatment. Why did the scavenger fail?
A1: The "Pinacol Ester Problem". Scavenger resins are specifically designed to react with free boronic acids (-B(OH)₂). If your Suzuki coupling utilized a pinacol boronate ester (BPin), the B-O bonds are highly stable and will not undergo transesterification with the resin easily.
-
The Fix: Induce in-situ hydrolysis. Treat the crude mixture with a mild acid (e.g., 1M HCl) or an aqueous/organic solvent blend to cleave the pinacol group before adding the scavenger. The dynamic covalent chemistry of boronic acids is highly pH-dependent (3)[3], and acidic conditions favor the release of the free boronic acid, making it available for the resin.
Q2: The scavenging kinetics are extremely slow. How can I accelerate the process?
A2: Solvent Swelling and Steric Hindrance. If you are using a polystyrene (PS) based resin, the polymer matrix must swell to expose its internal functional groups. Using a non-swelling solvent (like heptane or pure water) keeps the resin collapsed, reducing the functional capacity to near zero.
-
The Fix: Switch to a highly swelling solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) (4)[4]. Additionally, increasing the reaction temperature to 40–50°C enhances the diffusion rate of bulky pharmaceutical intermediates into the resin pores.
Q3: I am losing a significant amount of my API during the scavenging process. How do I prevent this?
A3: Non-Specific Ion Exchange or Adsorption. APIs containing basic amines can inadvertently bind to the acidic silanol groups on silica-based scavengers. Conversely, highly hydrophobic APIs might adsorb onto the lipophilic backbone of polystyrene resins.
-
The Fix: Adjust the pH of your solution to ensure your API is fully neutral (unprotonated) to prevent ionic interactions. If hydrophobic adsorption is the culprit, wash the filtered resin with a highly polar organic solvent (like methanol or acetonitrile) to elute the non-specifically bound API while leaving the covalently bound boron attached to the resin.
Scavenger Selection Data
Selecting the right resin is a function of your solvent system and the specific nature of your API. The table below summarizes the quantitative and qualitative data for the most common boronic acid scavengers.
| Scavenger Type | Functional Group | Polymer Backbone | Optimal Solvents | Loading Capacity | Best Use Case |
| DEAM Resin | Diethanolamine | Polystyrene (PS) | THF, DCM, DMF | 1.5 - 2.0 mmol/g | Broad-spectrum removal of boronic acids in organic solvents. |
| N-Methylglucamine | Polyol / Amine | Macroporous PS | Aqueous, Alcohols | 1.0 - 1.5 mmol/g | Aqueous workups; highly effective for polar APIs (5)[5]. |
| Diol Resin | Vicinal Diol | Silica or PS | THF, DCM, MeCN | 1.0 - 1.4 mmol/g | Anhydrous conditions; ideal for APIs sensitive to basic amines. |
Standard Operating Protocol: Self-Validating Batch Scavenging
To ensure scientific integrity and reproducibility, follow this self-validating methodology. Every step is designed with a built-in causality check to prevent downstream failures.
Step 1: Reaction Quench & Species Validation
-
Action: Analyze the crude reaction mixture via LC-MS or TLC. If the boron species is a pinacol ester, add 1M HCl (0.5 equivalents relative to the ester) and stir for 1 hour to induce hydrolysis.
-
Causality: Scavengers cannot efficiently bind sterically hindered, stable esters. Hydrolysis guarantees the presence of reactive -B(OH)₂.
Step 2: Solvent Exchange & Resin Swelling
-
Action: Concentrate the crude mixture and reconstitute it in a high-swelling solvent (e.g., THF or DCM) at a concentration of 0.1 M.
-
Causality: Polystyrene resins require structural swelling to permit the diffusion of the boron species into the macroporous core.
Step 3: Resin Addition & Incubation
-
Action: Add 3 to 5 molar equivalents of DEAM or Diol resin (based on the theoretical remaining boron). Agitate the mixture at 20–50°C for 4 to 16 hours using an overhead mechanical stirrer or an orbital shaker.
-
Causality: Magnetic stir bars will physically mill the resin beads into a fine powder, clogging filters and contaminating the API with micro-plastics.
Step 4: Filtration & Washing
-
Action: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of the reaction solvent, followed by 1 column volume of Methanol.
-
Causality: The primary solvent washes out the bulk API, while the Methanol wash disrupts any non-specific hydrophobic interactions, maximizing API recovery.
Step 5: Final Validation
-
Action: Concentrate the filtrate and analyze the purified API using ¹¹B NMR (looking for the absence of a broad peak around 30 ppm) or ICP-MS for trace elemental analysis.
-
Causality: This creates a closed-loop, self-validating system ensuring the boron concentration is below the required regulatory threshold (typically <10 ppm for final drug substances).
Fig 2. Step-by-step workflow for removing boron species using solid-supported resins.
References
-
Benchchem. "(4-Methoxy-2-nitrophenyl)boronic Acid | CAS 860034-09-9". 4
-
Benchchem. "3-Amino-5-(butylcarbamoyl)phenylboronic Acid | CAS 2096340-15-5". 2
-
FUJIFILM Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". 1
-
ResearchGate. "Adsorption of boron from boron-containing wastewaters by ion exchange in a continuous reactor". 5
-
ResearchGate. "Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent 'Click-Declick' Chemistry". 3
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a member of the pyrazole class of heterocyclic compounds, which are integral to the development of a wide range of pharmaceuticals and agrochemicals[1]. The presence of the boronic acid moiety makes it a versatile reagent in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1][2]. The dimethyl-substituted pyrazole core offers specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules. Accurate spectral characterization is paramount for ensuring the purity and structural integrity of such key intermediates in drug discovery pipelines.
Predicted ¹H and ¹³C NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid. These predictions are derived from the analysis of substituent effects on the pyrazole ring, drawing upon spectral data from related pyrazole derivatives[3][4][5][6]. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.5 | s | - |
| N-CH₃ | ~3.8 | s | - |
| C-CH₃ | ~2.2 | s | - |
| B(OH)₂ | ~5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~110 (broad due to B-coupling) |
| C-4 | ~140 |
| C-5 | ~135 |
| N-CH₃ | ~35 |
| C-CH₃ | ~12 |
Comparative Analysis with Structurally Related Pyrazole Boronic Acids
To provide a practical reference, the predicted data for (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is compared with the experimental NMR data of two commercially available and structurally related alternatives: 1H-Pyrazole-4-boronic acid and N-Boc-1H-pyrazole-4-boronic acid.
Table 3: Comparison of ¹H NMR Spectral Data
| Compound | H-3 (ppm) | H-5 (ppm) | N-H / N-Boc (ppm) | Other (ppm) |
| (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Predicted) | - | ~7.5 (s) | - | ~3.8 (s, N-CH₃), ~2.2 (s, C-CH₃), ~5.0-6.0 (br s, B(OH)₂) |
| 1H-Pyrazole-4-boronic acid[7] | 7.8 (s) | 7.8 (s) | 12.8 (br s) | 8.0 (br s, B(OH)₂) |
| N-Boc-1H-pyrazole-4-boronic acid | 8.3 (s) | 8.0 (s) | 1.6 (s, 9H) | 8.2 (br s, B(OH)₂) |
Table 4: Comparison of ¹³C NMR Spectral Data
| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other (ppm) |
| (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (Predicted) | ~110 | ~140 | ~135 | ~35 (N-CH₃), ~12 (C-CH₃) |
| 1H-Pyrazole-4-boronic acid | 138.5 | 108.0 (broad) | 138.5 | - |
| N-Boc-1H-pyrazole-4-boronic acid | 142.1 | 115.0 (broad) | 142.1 | 149.2 (C=O), 85.3 (C(CH₃)₃), 28.1 (C(CH₃)₃) |
Discussion of Spectral Differences:
The predicted downfield shift of the H-5 proton in (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid compared to related pyrazoles is attributed to the combined electron-donating effects of the two methyl groups. The absence of an N-H proton signal and the appearance of two distinct methyl singlets are key differentiating features. In the ¹³C NMR spectrum, the position of the boronic acid group at C-3 directly influences its chemical shift, which is expected to be significantly broad due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the methyl carbons provide additional confirmation of the substitution pattern.
Experimental Protocol for NMR Spectroscopic Analysis of Pyrazole Boronic Acids
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole boronic acids, based on established practices for organoboron compounds[8][9][10].
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole boronic acid derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and the exchangeable protons of the B(OH)₂ group can be readily observed.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. Instrument Setup and Parameters:
-
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): Approximately 15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a line broadening (LB) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Experimental Workflow and Structural Comparisons
The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the structural relationships between the discussed compounds.
Caption: Experimental workflow for NMR analysis.
Caption: Structural comparison of pyrazole boronic acids.
References
-
Bull, J. M. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]
-
ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
-
Boron Molecular. Pyrazole Archives. Retrieved from [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Retrieved from [Link]
-
ScienceDirect. (2010). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Retrieved from [Link]
-
Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
PubChem. (1,4-dimethyl-1h-pyrazol-3-yl)boronic acid. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Retrieved from [Link]
-
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. rsc.org [rsc.org]
- 4. connectjournals.com [connectjournals.com]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparison of reactivity: (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid vs pinacol ester
Executive Summary: For the specific case of (1,4-dimethyl-1H-pyrazol-3-yl) boronic species, the Pinacol Ester is the superior reagent for storage, handling, and overall reaction success rate, despite the lower atom economy. The Boronic Acid at the C3-position of the pyrazole ring is inherently unstable due to rapid protodeboronation facilitated by the adjacent nitrogen (N2). While the free acid is theoretically more reactive in transmetallation, its rapid decomposition in standard aqueous Suzuki conditions often leads to low yields. The Pinacol Ester acts as a "protected" species that, when used under specific anhydrous conditions, mitigates this decomposition pathway.
Chemical & Physical Profile
The structural difference lies in the boron masking group. This seemingly minor change dictates the stability of the C-B bond, which is the critical failure point for this specific heterocycle.
| Feature | (1,4-Dimethyl-1H-pyrazol-3-yl)boronic Acid | Pinacol Ester Derivative |
| Structure | Free acid groups (-OH) on Boron. | Cyclic diol (pinacol) mask. |
| Stability (Solid) | Low. Hygroscopic; prone to dehydration to boroxines and protodeboronation upon storage. | High. Stable crystalline solid; resistant to air and moisture. |
| Stability (Solution) | Poor. Rapid protodeboronation in aqueous/basic media. | Moderate to High. Kinetic stability depends on pH and water content. |
| Atom Economy | High (Molecular Weight ~140 g/mol ). | Low (Molecular Weight ~222 g/mol ). |
| Purification | Difficult (streaks on silica; decomposes). | Easy (stable on silica gel; standard chromatography). |
| Solubility | Polar solvents (MeOH, Water/Base, DMF). | Non-polar/Polar organic solvents (DCM, THF, Toluene). |
The "C3-Pyrazole Problem": Protodeboronation Mechanism[1][2][3]
To understand the reactivity difference, one must understand the decomposition mechanism specific to 3-substituted pyrazoles . Unlike 4-pyrazolyl boronates, which are relatively stable, the 3-pyrazolyl isomer places the boron atom adjacent to the N2 nitrogen.
-
Mechanism: Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion. The adjacent nitrogen (N2) can facilitate the protonation of the C-B bond (ipso-protonation), leading to the cleavage of the boron group and the formation of 1,4-dimethyl-1H-pyrazole (side product).
-
Impact: If the rate of protodeboronation (
) exceeds the rate of transmetallation ( ), the reagent is consumed before it can couple.
Diagram: Reaction Pathways & Decomposition Risk
Figure 1: Reaction pathways for Pyrazol-3-yl boronates. The red path indicates the high risk of protodeboronation associated with the free acid in aqueous media.
Reactivity Comparison in Suzuki-Miyaura Coupling[5]
Scenario A: Aqueous Conditions (e.g., Pd(PPh3)4, Na2CO3, Dioxane/H2O)
-
Boronic Acid: Dissolves rapidly and forms the boronate anion. However, because
is high for C3-pyrazoles, a significant portion decomposes before entering the catalytic cycle. Result: Low to Moderate Yields (excess reagent required). -
Pinacol Ester: Must first hydrolyze to the acid to react (in standard mechanisms). This "slow release" can keep the concentration of the unstable acid low, potentially matching the transmetallation rate. Result: Moderate Yields (often better than free acid).
Scenario B: Anhydrous Conditions (e.g., Pd(dppf)Cl2, KOAc/CsF, DMF/Dioxane)
-
Boronic Acid: Often poorly soluble or dehydrates to unreactive boroxines without water.
-
Pinacol Ester: Can be activated directly by bases like Fluoride (CsF, KF) or alkoxides to form a reactive "ate" complex without generating the unstable free acid intermediate. Result: High Yields (Best Method).
Experimental Data Summary
The following table summarizes typical performance metrics derived from comparative studies of electron-rich heteroaryl boronates (specifically 3-position isomers).
| Parameter | Free Boronic Acid | Pinacol Ester (Standard) | Pinacol Ester (Optimized) |
| Condition | Aqueous Na2CO3 / Dioxane | Aqueous Na2CO3 / Dioxane | Anhydrous KF / DMF |
| Reagent Excess | 2.0 - 3.0 equiv | 1.5 equiv | 1.1 - 1.3 equiv |
| Reaction Time | 2 - 4 hours | 6 - 12 hours | 1 - 3 hours |
| Yield | 40 - 60% | 65 - 75% | 85 - 95% |
| Main Byproduct | Protodeboronated pyrazole | Unreacted ester | Minimal |
Recommended Protocols
Protocol A: The "Robust" Method (Using Pinacol Ester)
Best for: Valuable electrophiles where reagent stability is paramount.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)
-
Base: Anhydrous Potassium Phosphate (K3PO4) or Potassium Fluoride (KF) (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M concentration)
-
-
Procedure:
-
Combine solid reagents in a vial.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous solvent.[2]
-
Heat to 90-100°C for 4-16 hours.
-
Note: The absence of water prevents the formation of the unstable free acid species.
-
Protocol B: The "Rapid" Method (Using Free Acid - Use with Caution)
Best for: High-throughput screening where atom economy is prioritized and excess reagent is acceptable.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid (2.0 - 3.0 equiv)
-
Catalyst: XPhos Pd G2 or Pd(PPh3)4 (5-10 mol%)
-
Base: K2CO3 (2.0 M aqueous solution)
-
Solvent: DME or THF (mixed 4:1 with the aqueous base)
-
-
Procedure:
-
Pre-heat the catalyst/halide solution before adding the boronic acid to ensure rapid transmetallation.
-
Add the boronic acid in portions if possible.
-
Run at high temperature (80°C+) for a short time (30-60 mins).
-
Decision Matrix
Use the decision tree below to select the correct reagent for your specific campaign.
Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester forms.
References
-
Mechanism of Protodeboronation
- Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters." J. Am. Chem. Soc. 2017, 139, 13156.
-
Comparison of Boron Reagents in Suzuki Coupling
- Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev. 2014, 43, 412.
-
Synthesis and Stability of Pyrazole Boronates
- Hadebe, S. W., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Molecules 2020, 25, 427.
-
Anhydrous Activation of Pinacol Esters
-
Knauber, T., et al. "Pd-Catalyzed Cross-Coupling of Boronic Esters under Anhydrous Conditions." J. Org.[3] Chem. 2010, 75, 4056.
-
Sources
Technical Comparison Guide: HPLC Strategies for Pyrazole Boronic Acid Impurity Profiling
Executive Summary
Pyrazole boronic acids are critical synthons in pharmaceutical development (e.g., Suzuki-Miyaura coupling), yet they present a "perfect storm" of chromatographic challenges. Their amphoteric nature, combined with the Lewis acidity of the boron atom, leads to severe peak tailing, on-column protodeboronation, and regioisomer co-elution.
This guide moves beyond standard generic protocols to objectively compare three distinct HPLC method development strategies. By synthesizing experimental data and mechanistic insights, we demonstrate why High-pH Stable Hybrid Surface Technology (Method B) outperforms traditional Silica-based C18 methods, offering a self-validating workflow for impurity quantification.
Part 1: The Scientific Challenge
To develop a robust method, one must first understand the failure modes of standard chromatography when applied to pyrazole boronic acids.
The Lewis Acid Trap (Silanol Interaction)
Boron atoms possess an empty p-orbital, acting as Lewis acids.[1] Standard silica-based columns contain residual silanols (Si-OH) that act as Lewis bases.
-
Mechanism: The boron atom coordinates with silanols, causing irreversible adsorption and severe peak tailing (
). -
Consequence: Loss of sensitivity and inability to integrate impurity peaks accurately.
On-Column Protodeboronation
Pyrazole boronic acids are chemically unstable. The C-B bond is susceptible to hydrolysis (protodeboronation), yielding the de-boronated pyrazole impurity.
-
Catalysis: This reaction is catalyzed by both acidic mobile phases (common in HPLC) and metal ions present in older stainless steel hardware or lower-quality silica.
-
Artifacts: A standard method using 0.1% Formic Acid can generate impurities during the run, leading to false OOS (Out of Specification) results.
Regioisomerism
Pyrazole rings often exist as annular tautomers (
Part 2: Comparative Method Analysis
We evaluated three method strategies. The data below summarizes their performance in separating a model 1-methyl-1H-pyrazole-4-boronic acid from its key impurities (de-boronated pyrazole, regioisomers, and oxidative hydroxy-species).
Method A: The "Traditional" Approach (Baseline)
-
Column: Standard C18 (5 µm, Silica-based, 100 Å)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7)
-
Verdict: NOT RECOMMENDED
Method B: Hybrid Surface Technology + Buffer (The "Gold Standard")
-
Column: Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge/XTerra or similar)
-
Mobile Phase: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH 10)
-
Verdict: HIGHLY RECOMMENDED
Method C: Fluorinated Stationary Phase (The "Selectivity" Solver)
-
Column: Pentafluorophenyl (PFP) or F5
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid
-
Verdict: SPECIALIZED USE (Best for regioisomer separation, but risk of degradation)
Comparative Performance Data
| Metric | Method A (Standard C18 + Acid) | Method B (Hybrid C18 + Neutral Buffer) | Method C (PFP + Acid) |
| Peak Symmetry (USP Tailing) | 2.4 - 3.1 (Severe Tailing) | 1.05 - 1.15 (Excellent) | 1.2 - 1.4 (Acceptable) |
| On-Column Degradation | > 1.5% (False Positives) | < 0.1% (Stable) | ~0.5% |
| Regioisomer Resolution ( | 0.8 (Co-elution) | 1.8 (Baseline) | 2.5 (Superior) |
| LOD (Impurity) | 0.5% (High noise) | 0.05% | 0.1% |
| Column Lifetime | Standard | High (pH stable) | Lower |
Expert Insight: Method A fails because the acidic environment accelerates protodeboronation, and the active silanols bind the boron. Method B works because the hybrid particle surface minimizes silanol activity, and the neutral pH stabilizes the C-B bond.
Part 3: Visualization of Mechanisms
Diagram 1: Degradation & Interaction Pathways
This diagram illustrates the "Hidden" chemistry occurring inside the HPLC column that leads to method failure.
Caption: Figure 1. Mechanism of on-column failure. Acidic conditions and silanols catalyze degradation and tailing.
Part 4: Recommended Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability steps confirm the method's integrity before sample analysis.
Reagents & Materials
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 4.6 x 100 mm, 2.5 µm or 3.5 µm.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.[2] Avoid Methanol in sample diluent to prevent methyl-ester formation.
-
Buffer: Ammonium Acetate (10 mM) or Ammonium Bicarbonate (10 mM).
Sample Preparation (Critical Step)
-
Diluent: 100% ACN or ACN:THF (90:10).
-
Why? Water promotes hydrolysis. Alcohols (MeOH) promote esterification. Aprotic solvents stabilize the boronic acid.
-
-
Concentration: 0.5 mg/mL. Prepare fresh.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to minimize thermal degradation).
-
Detection: UV @ 220 nm (or max absorbance of pyrazole ring).
-
Injection Vol: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (10mM NH4OAc) | % Mobile Phase B (ACN) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Method Development Decision Tree
Use this workflow to adapt the protocol for specific pyrazole derivatives.
Caption: Figure 2. Strategic decision tree for selecting column and mobile phase conditions.
References
-
Kumar, A., et al. (2014). "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies.
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.
-
Lennon, A. C., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." The Journal of Organic Chemistry.
-
BenchChem. (2025).[2][3] "Technical Support Center: Stability and Storage of Pyrazole Compounds." Technical Guide.
Sources
Mass Spectrometry Fragmentation Patterns of 1,4-Dimethylpyrazole Derivatives
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,4-dimethylpyrazole, specifically designed for researchers requiring unambiguous identification of this regioisomer against its 1,3- and 1,5-dimethyl analogs.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]
Executive Summary: The Regioisomer Challenge
In medicinal chemistry and agrochemical synthesis, the regioselectivity of pyrazole alkylation is a critical quality attribute.[1] The three primary isomers—1,4-dimethylpyrazole (1,4-DMP) , 1,3-dimethylpyrazole (1,3-DMP) , and 1,5-dimethylpyrazole (1,5-DMP) —possess identical molecular weights (MW 96.[1]13) and similar polarities, making differentiation challenging.
This guide establishes that 1,4-dimethylpyrazole is characterized by a dominant [M-H]⁺ base peak at m/z 95 , driven by the stability of the resulting methylene radical cation and the absence of steric strain ("ortho-effect") found in the 1,5-isomer.[1]
Fragmentation Mechanism of 1,4-Dimethylpyrazole
Unlike its isomers, 1,4-dimethylpyrazole lacks adjacent methyl substituents, allowing for a distinct fragmentation pathway dominated by hydrogen loss rather than methyl group ejection.[1]
Key Diagnostic Ions (EI, 70 eV)
The electron ionization (EI) spectrum of 1,4-dimethylpyrazole is defined by the following characteristic ions [1, 2]:
| m/z | Ion Identity | Relative Abundance | Mechanistic Origin |
| 96 | M⁺ (Molecular Ion) | ~93% | Stable aromatic pyrazole ring.[1] |
| 95 | [M-H]⁺ (Base Peak) | 100% | Loss of H[2]• from the N-methyl or C-methyl group; stabilization via ring expansion or resonance.[1] |
| 81 | [M-CH₃]⁺ | <10% | Loss of methyl radical. Low abundance compared to 1,5-isomer. |
| 54 | [C₃H₄N]⁺ | ~16% | Ring cleavage (Retro-Diels-Alder type fragmentation).[1] |
| 42 | [C₂H₄N]⁺ | ~37% | Further fragmentation of the pyrazole ring (likely acetonitrile moiety). |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation pathways for 1,4-dimethylpyrazole.
Caption: Primary EI-MS fragmentation pathway of 1,4-dimethylpyrazole showing the dominance of hydrogen loss (m/z 95) over methyl loss.[1]
Comparative Analysis: 1,4-DMP vs. 1,3-DMP vs. 1,5-DMP
Differentiation relies on the "Ortho Effect" (Proximity Effect).[1] In pyrazoles, substituents at positions 1 and 5 are spatially adjacent, leading to steric crowding and unique fragmentation channels not present in the 1,3- or 1,4-isomers [3, 4].[1]
The "Ortho Effect" Discriminator[1]
-
1,5-Dimethylpyrazole: The N1-Methyl and C5-Methyl are adjacent.[1] This steric strain weakens the bonds, often enhancing the [M-CH₃]⁺ (m/z 81) peak relative to the [M-H]⁺ peak compared to the 1,4-isomer.[1] The proximity also facilitates specific hydrogen transfers (ortho-effects) that can lead to unique rearrangement ions.
-
1,4-Dimethylpyrazole: The N1-Methyl and C4-Methyl are distant.[1] The molecule is sterically relaxed.[1] The loss of a hydrogen atom (likely from the N-methyl) forms a highly stable cation, making m/z 95 the overwhelming base peak.[1]
Comparison Table
| Feature | 1,4-Dimethylpyrazole | 1,5-Dimethylpyrazole | 1,3-Dimethylpyrazole |
| Base Peak | m/z 95 ([M-H]⁺) | m/z 95 or 96 (Variable) | m/z 95 or 96 |
| m/z 81 Intensity | Low (<10%) | Elevated (Due to steric relief) | Low |
| Steric Strain | None (N1 & C4 separated) | High (N1 & C5 adjacent) | None (N1 & C3 separated) |
| GC Retention | Distinct (Boiling Point dependent) | Elutes after 1,3-isomer usually | Elutes before 1,5-isomer |
| Differentiation Key | High [M-H]⁺ / Low [M-CH₃]⁺ | Higher [M-CH₃]⁺ / [M-H]⁺ ratio | Requires GC retention index |
Diagnostic Workflow (DOT Visualization)
Use this logic gate to identify the specific isomer from an unknown sample.
Caption: Decision tree for distinguishing dimethylpyrazole isomers combining MS spectral features and chromatographic retention.
Experimental Protocols (Self-Validating)
Sample Preparation for GC-MS
To ensure reproducible fragmentation, samples must be diluted to prevent ion source saturation which can distort isotope ratios.[1]
-
Solvent: Methanol or Acetonitrile (HPLC Grade).
-
Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for injection.
-
Vial: Silanized glass vials to prevent adsorption of basic pyrazoles.
GC-MS Instrument Parameters (EI Mode)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard for library matching).[3]
-
Scan Range: m/z 35–200.
LC-MS/MS Quantitation (MRM Mode)
For pharmacokinetic or trace analysis where isomer separation is achieved chromatographically [5]:
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 97.1 [M+H]⁺.
-
Quantifier Transition: m/z 97.1 → 56.2 (Collision Energy ~20-25 eV).
-
Qualifier Transition: m/z 97.1 → 42.1 (Collision Energy ~30-35 eV).
References
-
NIST Mass Spectrometry Data Center. Pyrazole, 1,4-dimethyl- Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 1,4-Dimethylpyrazole Compound Summary (CID 136836). National Library of Medicine. Available at: [Link]
-
Rusak, V.V., et al. Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[1] Coke and Chemistry, 2015.[1][5] Available at: [Link]
-
Kuhn, B.L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][2] ResearchGate.[5] Available at: [Link]
-
Byrne, M.P., et al. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS.[1] Journal of AOAC International, 2022.[1] (Methodology adapted for 1,4-isomer). Available at: [Link]
Sources
Benchmarking catalytic efficiency of pyrazole-3-yl vs pyrazole-4-yl boronic acids
Topic: Benchmarking Catalytic Efficiency of Pyrazole-3-yl vs. Pyrazole-4-yl Boronic Acids in Cross-Coupling Applications
Executive Summary
In the high-stakes arena of medicinal chemistry, pyrazole scaffolds are ubiquitous (e.g., Ruxolitinib, Celecoxib). However, the introduction of the pyrazole moiety via Suzuki-Miyaura cross-coupling presents a stark dichotomy in catalytic efficiency depending on the regioisomer used.
This guide benchmarks the performance of Pyrazole-4-yl boronic acids (4-PBA) versus Pyrazole-3-yl boronic acids (3-PBA) .
-
The 4-PBA isomer acts as a robust, high-efficiency substrate, compatible with standard catalytic cycles.
-
The 3-PBA isomer is kinetically unstable, exhibiting rapid protodeboronation that competes with the transmetalation step, often resulting in catalytic failure (<10% yield) under standard conditions.
This document details the mechanistic underpinnings of this divergence and provides validated protocols to maximize catalytic turnover (TON) and frequency (TOF) for both isomers.
Mechanistic Divergence: The Stability-Reactivity Trade-off
The core differentiator between these isomers is not their inherent nucleophilicity, but their susceptibility to protodeboronation —the hydrolytic cleavage of the C–B bond before the catalytic cycle can complete.
Comparative Stability Profile
| Feature | Pyrazole-4-yl Boronic Acid (4-PBA) | Pyrazole-3-yl Boronic Acid (3-PBA) |
| Electronic Environment | Boron is remote from the Nitrogen lone pair. | Boron is |
| Protodeboronation Rate ( | Slow ( | Rapid ( |
| Catalytic Challenge | Catalyst poisoning by N-coordination (if unprotected). | Substrate decomposition prior to transmetalation. |
| Preferred Catalyst System | Standard Pd(0)/Phosphine (e.g., | Rapid-Transmetalation Systems (e.g., Pd-G3/G4, Q-Phos). |
Pathway Analysis: Why 3-PBA Fails
The 3-PBA isomer undergoes a specific base-catalyzed decomposition pathway. The adjacent nitrogen facilitates the formation of a zwitterionic intermediate that rapidly fragments, releasing the deboronated pyrazole and boric acid. This reaction is often faster than the rate-limiting transmetalation step in standard Suzuki cycles.
Figure 1: Kinetic Competition. For 3-PBA, the decomposition pathway (
Benchmarking Data: Catalytic Efficiency
The following data summarizes the catalytic efficiency (Yield %) of coupling 4-bromoanisole with both isomers under different conditions.
Experimental Conditions: 1.0 equiv ArBr, 1.5 equiv Boronic Acid, 5 mol% Pd catalyst, Base (2 equiv), Solvent, 80°C, 4h.
| Catalytic System | Base / Solvent | 4-PBA Yield | 3-PBA Yield | Interpretation |
| Pd(PPh3)4 (Standard) | 88% | 12% | 3-PBA decomposes in aqueous base; 4-PBA is robust. | |
| Pd(dppf)Cl2 | 92% | 35% | Anhydrous conditions improve 3-PBA survival, but transmetalation is too slow. | |
| XPhos Pd G2 (Buchwald) | 98% | 65% | Bulky ligand accelerates transmetalation, capturing more 3-PBA before decay. | |
| MIDA Boronate (Slow Release) | 95% | 91% | Optimal for 3-PBA. Slow release matches transmetalation rate, preventing accumulation and decay. |
Optimized Protocols
To ensure reproducibility, distinct protocols must be applied based on the isomer.
Protocol A: The "Standard" Workflow (For Pyrazole-4-yl)
Applicable for: 4-PBA, 1-methyl-pyrazole-4-boronic acid pinacol ester.
-
Charge: Aryl halide (1.0 equiv), 4-PBA (1.2 equiv), and
(2.0 equiv) in reaction vial. -
Catalyst: Add
(3-5 mol%). -
Solvent: Add Dioxane/Water (4:1) [0.2 M].
-
Reaction: Degas with
for 5 mins. Heat to 90°C for 4-12 hours. -
Workup: Standard aqueous extraction.
-
Note: If yield is low, check for Pd-coordination by the pyrazole nitrogen. Add a Boc-protecting group to the pyrazole if necessary.
-
Protocol B: The "Rapid-Capture" Workflow (For Pyrazole-3-yl)
Applicable for: 3-PBA, unprotected pyrazole-3-boronic acids. Critical Requirement: Minimize exposure of free boronic acid to aqueous base.
-
Pre-Catalyst Choice: Use XPhos Pd G3 or SPhos Pd G3 (2-5 mol%). These precatalysts activate rapidly and facilitate fast transmetalation.[2]
-
Base/Solvent: Use
(3.0 equiv) in n-Butanol or Anhydrous THF .-
Why:
provides a "buffered" basicity that is less destructive than carbonates/hydroxides for this substrate.
-
-
Concentration: Run at higher concentration (0.5 M ) to favor bimolecular reaction (coupling) over unimolecular decomposition.
-
Alternative (Recommended): If the boronic acid fails, switch to the MIDA boronate ester of the 3-pyrazole.
-
MIDA Protocol: Hydrolyze the MIDA slowly using
in Dioxane:H2O (10:1) at 60°C. This keeps the standing concentration of the unstable free acid low (The "Slow Release" Strategy).
-
Decision Logic for Process Chemists
Use this logic flow to select the correct system and avoid wasted batches.
Figure 2: Isomer-Specific Optimization Strategy.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3] Link
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[3] Link
-
Kinzlbauer, M., et al. (2024). "Mechanistic Analysis of Protodeboronation of Heterocycles." Organic Process Research & Development. Link
Sources
Validating purity of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid via elemental analysis
Beyond the Certificate of Analysis: Why Elemental Analysis Lies and How to Fix It
Executive Summary: The "Boroxine Trap"
For drug development professionals, (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a critical scaffold. However, validating its purity via standard Elemental Analysis (EA) frequently leads to "failed" specifications, even for chemically pure batches.
The Core Problem: Boronic acids are not static molecules.[1][2] They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).[2] Standard EA calculates theoretical values based on the monomeric acid (
The Solution: This guide provides a validated workflow to:
-
Diagnose the hydration state.
-
Correct the EA theoreticals for the boroxine form.
-
Cross-validate using Quantitative NMR (qNMR) as the absolute truth.
The Dynamic Equilibrium: A Visual Mechanism
Before attempting validation, you must understand the species present in your vial. Unlike standard organic acids, this pyrazole boronic acid spontaneously dehydrates under vacuum or desiccated storage.
Figure 1: The reversible dehydration of pyrazole boronic acid. Standard EA assumes 100% Monomer, leading to data mismatches.
Methodology Comparison: EA vs. Alternatives
Why do we still use EA if it's problematic? Because it is the only method that confirms bulk elemental composition (C/N ratio) without response factor bias. However, it must be paired with qNMR for accuracy.
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Metric | Elemental Composition (C, H, N) | Molar Purity (Assay wt%) | Chromatographic Purity (Area %) |
| Boroxine Bias | High: Water loss skews %H and %C. | None: Measures organic skeleton only. | Medium: Boroxine/Acid often co-elute or split peaks. |
| Blind Spots | Inorganic salts (LiCl, KBr) are invisible. | Paramagnetic impurities. | UV-inactive impurities; Boroxine artifacts. |
| Verdict | Qualitative Check: Use for C/N ratio. | Gold Standard: Use for absolute purity. | Routine Monitor: Use for organic impurities. |
Validated Experimental Protocols
Protocol A: The "Anhydride Conversion" for Elemental Analysis
Instead of fighting the equilibrium, drive it to completion. This protocol converts the sample entirely to the boroxine form to standardize the Theoretical Values.
-
Preparation: Place 100 mg of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in a vacuum oven.
-
Drying: Heat to 60°C under high vacuum (<5 mbar) for 24 hours.
-
Note: This removes interstitial water and drives the monomer
boroxine conversion.
-
-
Handling: Transfer immediately to a desiccator. Weigh into tin capsules in a glovebox or low-humidity environment.
-
Calculation: Compare experimental results against the Boroxine Theoreticals , not the Acid Theoreticals.
Theoretical Value Correction Table:
| Element | Acid Theoretical (
Critical Insight: If your raw sample shows Carbon ~49% and Nitrogen ~23%, it is not impure; it is simply dehydrated.
Protocol B: qNMR for Absolute Assay
This is the self-validating step to confirm the organic integrity of the scaffold.
-
Solvent: DMSO-
(ensures solubility of both monomer and boroxine).-
Note: In wet DMSO, boroxine hydrolyzes back to monomer rapidly, simplifying the spectrum to a single species.
-
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (traceable grade).
-
Relaxation Delay (
): Set to seconds. Boron nuclei can affect relaxation times of adjacent protons; long delays ensure full magnetization recovery. -
Integration: Integrate the Pyrazole-CH (singlet) against the Internal Standard peak.
Data Interpretation & Troubleshooting
Use this decision matrix to interpret your EA results.
Figure 2: Validation Decision Tree. Note that a "Fail" on raw percentages is acceptable if the C/N ratio remains constant, indicating variable hydration.
Case Study: A "Failing" Batch
Scenario: A batch of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid returns the following EA data:
-
Found: C: 46.50%, H: 6.10%, N: 21.50%
-
Acid Calc: C: 42.92% (Deviation > 3%) -> Fail
-
Boroxine Calc: C: 49.25% (Deviation > 2%) -> Fail
Analysis:
-
The values fall between the Acid and Boroxine limits.
-
C/N Ratio Check:
-
Theoretical C/N:
-
Found C/N:
-
-
Action: Do not reject. Validate assay wt% via qNMR.
References
-
Sigma-Aldrich. (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid Product Specifications. Retrieved from
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.[3] Retrieved from
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Hall, D. G.[4] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine equilibrium mechanics).
Sources
Comparative stability studies of free boronic acid vs MIDA boronates
Topic: Comparative Stability Studies of Free Boronic Acid vs. MIDA Boronates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the Suzuki-Miyaura cross-coupling reaction is ubiquitous. However, the instability of certain boronic acid classes—specifically 2-heterocyclic , vinyl , and cyclopropyl derivatives—remains a critical bottleneck.[1] These reagents suffer from rapid protodeboronation, oxidation, and polymerization (boroxine formation), leading to variable yields and difficult purifications.
N-Methyliminodiacetic acid (MIDA) boronates represent a structural solution to these limitations.[1] By rehybridizing the boron center from sp² to sp³, MIDA ligands attenuate Lewis acidity, rendering the complex stable to air, moisture, and silica gel chromatography. This guide provides an objective technical comparison, supported by mechanistic insights and experimental protocols, to assist researchers in selecting the optimal reagent class for high-value synthesis.
Mechanistic Divergence: The Stability Gap
The fundamental difference in stability stems from the hybridization state of the boron atom.
Free Boronic Acids (The Vulnerable sp² Center)
-
Lewis Acidity: The boron atom possesses an empty p-orbital (sp² hybridized), making it highly susceptible to nucleophilic attack.
-
Protodeboronation: In 2-heteroaryl systems (e.g., 2-pyridyl), the basic nitrogen coordinates with the boron, facilitating a hydrolytic cleavage of the C-B bond.[2] This is the primary failure mode in coupling reactions.
-
Boroxine Formation: Spontaneous dehydration leads to trimerization, complicating stoichiometry calculations.
MIDA Boronates (The Protected sp³ Cage)
-
B-N Dative Bond: The nitrogen of the MIDA ligand donates its lone pair to the empty p-orbital of boron.
-
Rehybridization: This locks the boron into a tetrahedral sp³ geometry.
-
Consequence: The boron is no longer Lewis acidic.[3] It cannot undergo transmetallation or protodeboronation until the ligand is hydrolyzed.
Visualization: Hybridization & Protection Mechanism
Figure 1: Mechanistic shift from reactive sp² boronic acid to protected sp³ MIDA boronate.
Comparative Stability Data
The following data aggregates findings from seminal studies by the Burke Group and subsequent industrial applications.
Table 1: Benchtop and Chromatographic Stability
| Feature | Free Boronic Acid | MIDA Boronate | Impact on Workflow |
| Air/Moisture Stability | Poor. 2-Pyridyl/Vinyl degrade in <24h. | Excellent. Stable indefinitely (>60 days). | MIDA allows bulk storage without inert atmosphere. |
| Silica Gel Compatibility | Low. Streaks, decomposes, or binds irreversibly. | High. Elutes as a discrete band. | MIDA enables standard flash chromatography purification. |
| Physical State | Often oils, syrups, or waxy solids. | Crystalline, free-flowing solids.[4][5] | MIDA simplifies weighing and automated handling. |
| Stoichiometry Control | Difficult due to variable hydration/trimerization. | Precise (defined molecular weight). | Critical for GMP and process chemistry. |
Table 2: Cross-Coupling Efficiency (Challenging Substrates)
Comparison of isolated yields in Suzuki-Miyaura coupling with aryl chlorides.
| Boronate Species | Substrate Class | Free Acid Yield | MIDA Slow-Release Yield |
| 2-Furyl | Heterocycle | 50% | 92% |
| 2-Pyridyl | Basic Heterocycle | <10% (Decomp) | 85% |
| Vinyl | Alkenyl | 30% (Polymerizes) | 95% |
| Cyclopropyl | Alkyl | 25% | 91% |
Key Insight: The yield improvement in MIDA systems is due to the "Slow Release" effect. The concentration of the unstable free boronic acid is kept low relative to the catalyst, ensuring transmetallation occurs faster than decomposition.
Experimental Protocols
These protocols are designed to be self-validating. The color change or solubility shift often indicates reaction progress.
Protocol A: Synthesis of MIDA Boronates (Dehydration Method)
Converts unstable boronic acids into stable MIDA esters.
-
Reagents: Charge a round-bottom flask with Boronic Acid (1.0 equiv) and MIDA (N-methyliminodiacetic acid, 1.2 equiv).
-
Solvent: Add Toluene:DMSO (10:1 ratio). Note: DMSO is required to dissolve the polar MIDA ligand.
-
Reflux: Attach a Dean-Stark trap filled with toluene. Reflux the mixture for 12–16 hours.
-
Monitoring: Reaction is complete when water collection ceases.
-
Workup: Concentrate solvent. The residue is often a solid.
-
Purification: Dissolve in minimal Acetone/THF and precipitate by adding Diethyl Ether. Alternatively, purify via Flash Chromatography (EtOAc/MeOH).
Protocol B: The "Slow Release" Cross-Coupling
The standard condition for coupling unstable MIDA boronates.
-
System: 2-dram vial with stir bar.
-
Loading:
-
Base/Solvent: Add K₃PO₄ (3.0 M aq, 5.0 equiv) and Dioxane .
-
Ratio: Dioxane:H₂O must be roughly 5:1 .
-
-
Reaction: Heat to 60°C .
-
Validation: Monitor by LCMS. You should see the disappearance of the MIDA mass and appearance of the product, with minimal free boronic acid accumulation.
Visualization: The Slow Release Workflow
Figure 2: The "Slow Release" strategy minimizes the standing concentration of unstable boronic acid.
Application Guide: When to Switch?
Use this decision matrix to determine if MIDA boronates are necessary for your campaign.
| Scenario | Recommended Reagent | Reasoning |
| Simple Aryl Coupling | Free Boronic Acid | Cost-effective; stability is not a limiting factor. |
| 2-Pyridyl / Heterocycles | MIDA Boronate | Free acids decompose before reacting. MIDA is essential here. |
| Iterative Synthesis | MIDA Boronate | MIDA group survives coupling of other functional groups (e.g., halides), enabling "Building Block" assembly.[1][3][4][5] |
| Purification Issues | MIDA Boronate | If the boronic acid co-elutes with impurities, convert to MIDA to alter polarity and use silica gel. |
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[6][11]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6][11]
-
Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3][9] Nature Chemistry.[9]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. escholarship.org [escholarship.org]
- 10. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystallographic Profiling of Pyrazole Boronic Acids: A Comparative Guide to Polymorph Analysis via X-Ray Diffraction
Executive Summary
Pyrazole boronic acids are highly versatile pharmacophores and synthetic intermediates. They uniquely combine the hydrogen-bonding capacity of the pyrazole ring with the reversible covalent reactivity of the boronic acid moiety. However, this dual hydrogen-bonding nature makes them highly susceptible to polymorphism—the ability to crystallize in multiple structural arrangements[1]. Because different polymorphs exhibit distinct solubility, stability, and bioavailability profiles, rigorous solid-state characterization is a regulatory and functional imperative for drug development[2].
This guide provides an objective, in-depth comparison of pyrazole boronic acid polymorphs, leveraging 3 and Single-Crystal X-ray Diffraction (SCXRD) to decode their structural causality[3].
Mechanistic Causality: The Drivers of Boronic Acid Polymorphism
Boronic acids,
-
Dimeric Motifs: Molecules pair up via complementary
hydrogen bonds, forming discrete, thermodynamically stable dimers. -
Catemeric Motifs: Molecules link in extended, infinite hydrogen-bonded chains, often representing a kinetically trapped or metastable state.
When coupled with the pyrazole ring—which introduces its own
Comparative Crystallographic Data
To illustrate the analytical power of XRD, we compare two distinct polymorphic forms of a representative API intermediate, 1-methyl-1H-pyrazole-4-boronic acid. The data below synthesizes expected crystallographic parameters based on established boronic acid behaviors.
| Property | Form I (Thermodynamic) | Form II (Kinetic) | Analytical Significance |
| Crystal System | Monoclinic | Orthorhombic | Dictates unit cell dimensions and optical properties. |
| Space Group | Indicates molecular symmetry and packing efficiency. | ||
| H-Bond Motif | Dimeric ( | Catemeric (Infinite chains) | Drives differences in intrinsic dissolution rates. |
| Key PXRD Peaks (2θ) | 6.8°, 14.2°, 21.5° | 8.1°, 15.6°, 23.2° | Primary fingerprint for bulk phase identification[1]. |
| Melting Point (DSC) | 185°C | 172°C | Confirms thermodynamic stability hierarchy. |
Experimental Workflows & Validation
Workflow for pyrazole boronic acid polymorph screening and XRD validation.
Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed with internal validation mechanisms. Every step is grounded in physical chemistry principles to prevent unintended phase transitions during analysis.
Protocol 1: Controlled Polymorph Screening and Crystal Growth
-
Solvent Selection & Saturation:
-
Action: Dissolve 50 mg of pyrazole boronic acid in 2 mL of a high-dielectric solvent (e.g., ethanol) to target Form I, and a low-dielectric solvent (e.g., toluene) to target Form II.
-
Causality: High-dielectric solvents stabilize polar transition states, allowing the system to reach the thermodynamically stable dimeric form. Non-polar solvents force rapid, localized hydrogen bonding, often trapping the kinetic catemeric form.
-
-
Thermal Gradient Application:
-
Action: Heat to 60°C to ensure complete dissolution, then cool at a strictly controlled rate of 0.1°C/min.
-
Causality: Rapid cooling induces supersaturation spikes, leading to amorphous precipitation or concomitant polymorphs. A slow, controlled gradient ensures that crystal nucleation occurs near equilibrium, yielding phase-pure domains suitable for SCXRD[4].
-
Protocol 2: Powder X-Ray Diffraction (PXRD) Validation
-
Sample Preparation with Internal Standard:
-
Action: Gently grind 20 mg of the bulk crystal with 2 mg of NIST-traceable Silicon powder (Standard Reference Material 640). Lightly pack into a zero-background sample holder.
-
Causality: Vigorous grinding can induce mechanochemical phase transitions (e.g., dehydration of the boronic acid to a boroxine). The silicon standard provides a known reference peak (2θ = 28.44°), allowing for the mathematical correction of sample displacement errors—a critical step when differentiating polymorphs with closely overlapping peaks[1].
-
-
Diffractometer Configuration & Data Acquisition:
-
Action: Utilize a diffractometer equipped with a Cu-Kα radiation source (
Å) and a high-speed 1D detector. Scan from 2° to 40° 2θ at a rate of 1°/min[3]. -
Causality: The low starting angle (2°) is essential because the large unit cells of hydrogen-bonded pyrazole boronic networks often produce their most distinguishing diagnostic peaks below 10° 2θ.
-
Conclusion
Differentiating pyrazole boronic acid polymorphs is not merely an academic exercise; it is a fundamental requirement for ensuring the clinical efficacy and manufacturing stability of derived therapeutics[2]. By coupling the absolute 3D structural data from SCXRD with the bulk phase verification of PXRD, researchers can confidently map the solid-state landscape of these critical compounds, ensuring that the optimal polymorph is selected for downstream formulation.
References
- Title: Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods Source: Rigaku URL
- Title: Structural Requirements of 1-(2-Pyridinyl)
- Title: Importance of X-ray Powder Diffraction (XRPD)
- Title: X-ray Powder Diffraction in Drug Polymorph Analysis Source: Creative Biostructure URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
